1,4-Difluoro-2-methyl-5-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25759. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-difluoro-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWWQMGGJXKGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282407 | |
| Record name | 1,4-difluoro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141412-60-4 | |
| Record name | 1,4-difluoro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Difluoro-4-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1,4-Difluoro-2-methyl-5-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of 1,4-Difluoro-2-methyl-5-nitrobenzene, including its chemical identity, physicochemical properties, synthesis protocol, and potential applications, with a focus on its relevance in research and drug development.
Chemical Identity and Properties
This compound is a fluorinated aromatic compound. The strategic placement of fluorine atoms and a nitro group on the benzene ring makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents.[1][2]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Systematic Name | This compound |
| Synonym | 2,5-Difluoro-4-nitrotoluene |
| CAS Number | 141412-60-4[3][4][5] |
| Molecular Formula | C₇H₅F₂NO₂[5] |
| Molecular Weight | 173.12 g/mol [5][6] |
| MDL Number | MFCD06200905[5] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | Light red oil[3] |
| Purity | Typically available in purities of 97% to 99%[3] |
Synthesis Protocol
A common method for the synthesis of this compound (also known as 2,5-difluoro-4-nitrotoluene) is through the nitration of 2,5-difluorotoluene.[3]
Experimental Protocol: Nitration of 2,5-Difluorotoluene [3]
-
Materials:
-
2,5-Difluorotoluene (0.544 g, 4.25 mmol)
-
Concentrated Sulfuric Acid (5.0 mL)
-
Potassium Nitrate (KNO₃, 0.430 g, 4.25 mmol)
-
Ice (25 g)
-
Ethyl Acetate (40 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of 2,5-difluorotoluene in concentrated sulfuric acid, add a single portion of potassium nitrate at 0 °C.
-
Allow the reaction mixture to gradually warm to 28 °C and continue stirring at this temperature overnight.
-
After the reaction is complete, quench the mixture by pouring it into ice.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting product is 2,5-difluoro-4-nitrotoluene (yield: 0.555 g, 91%) as a light red oil.
-
-
Characterization (¹H NMR):
-
The product can be characterized by ¹H NMR (CDCl₃): δ 2.369 (d, 3H, J = 1.8 Hz), 7.127 (dd, 1H, J₁ = 8.1 Hz, J₂ = 6.0 Hz), 7.734 (dd, 1H, J₁ = 8.4 Hz, J₂ = 6.3 Hz).[3]
-
Caption: Synthesis workflow for this compound.
Reactivity and Applications in Drug Development
Fluorinated nitroaromatic compounds are important building blocks in medicinal chemistry. The fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity of drug candidates.[1] The nitro group provides a site for further chemical transformations.
The reactivity of this compound is primarily governed by nucleophilic aromatic substitution (SₙAr) reactions, where the fluorine atoms act as good leaving groups, activated by the electron-withdrawing nitro group.[7] This is a common strategy for introducing amines, alcohols, or thiols to the aromatic ring. While specific reaction data for this isomer is limited in the provided search results, the principles of SₙAr reactions on similar molecules like 4,5-difluoro-1,2-dinitrobenzene are well-documented and involve the displacement of fluorine atoms.[8][9]
The ability to undergo sequential nucleophilic substitutions makes such compounds versatile scaffolds for creating complex molecules, including heterocyclic systems that are prevalent in pharmaceuticals.[9]
Safety and Handling
Detailed safety information for this compound is not extensively available. However, data for the related isomer, 1,2-Difluoro-4-methyl-5-nitrobenzene (CAS 127371-50-0), provides some guidance on potential hazards. It is crucial to handle this chemical with appropriate safety precautions.
Table 3: GHS Hazard Classifications for 1,2-Difluoro-4-methyl-5-nitrobenzene [10]
| Hazard Class | Category |
|---|---|
| Acute Toxicity, Oral | Danger (H301 - Toxic if swallowed) / Warning (H302 - Harmful if swallowed) |
| Acute Toxicity, Dermal | Danger (H311 - Toxic in contact with skin) / Warning (H312 - Harmful in contact with skin) |
| Skin Corrosion/Irritation | Warning (H315 - Causes skin irritation) |
| Serious Eye Damage/Irritation| Warning (H319 - Causes serious eye irritation) |
Disclaimer: This safety information pertains to an isomer and should be used as a precautionary reference. A substance-specific Safety Data Sheet (SDS) should always be consulted before handling this compound.
General Handling Precautions (based on related compounds):
-
Handle in a well-ventilated area or under a chemical fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][13]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
-
Wash hands thoroughly after handling.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 141412-60-4 [chemicalbook.com]
- 4. 141412-60-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound [oakwoodchemical.com]
- 6. 1,5-Difluoro-2-methyl-4-nitrobenzene | C7H5F2NO2 | CID 18695459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
"1,4-Difluoro-2-methyl-5-nitrobenzene" molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-Difluoro-2-methyl-5-nitrobenzene, with a central focus on its molecular weight. This compound and its isomers are of interest in medicinal chemistry and drug development as intermediates in the synthesis of more complex molecules. The strategic placement of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, enhancing metabolic stability and receptor binding affinity. This document includes a detailed calculation of the molecular weight, a summary of its physicochemical properties, and an exemplary experimental protocol for the synthesis of a closely related isomer, which can be adapted for this compound.
Molecular Weight and Physicochemical Properties
The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, quantitative analysis, and the determination of molar concentration.
Molecular Formula and Weight Calculation
The molecular formula for this compound is C₇H₅F₂NO₂. Its molecular weight is calculated by summing the atomic weights of its constituent atoms. Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Fluorine (18.998 u), Nitrogen (14.007 u), and Oxygen (15.999 u), the molecular weight is determined as follows:
(7 × 12.011) + (5 × 1.008) + (2 × 18.998) + (1 × 14.007) + (2 × 15.999) = 173.12 g/mol .[1][2]
Summary of Physicochemical Data
The following table summarizes key quantitative data for this compound and its isomers.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO₂ | [1][2] |
| Molecular Weight | 173.12 g/mol | [1][2] |
| Monoisotopic Mass | 173.02883473 Da | [1] |
| CAS Number | 141412-60-4 | [3] |
Synthesis and Experimental Protocols
While a specific experimental protocol for the synthesis of this compound was not detailed in the available literature, a general and widely applicable method for the nitration of similar fluorinated aromatic compounds is well-documented. The following protocol for the synthesis of the isomeric 2,5-difluoro-4-nitrotoluene can be considered a representative example.[3]
Exemplary Synthesis of a Difluoro-nitrotoluene Isomer
This procedure details the nitration of a difluorotoluene isomer and can be adapted for the synthesis of this compound from the appropriate starting material (2,5-difluorotoluene).
Materials:
-
2,5-difluorotoluene
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium nitrate (KNO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
A solution of 2,5-difluorotoluene (e.g., 0.544 g, 4.25 mmol) is prepared in concentrated sulfuric acid (5.0 mL) and stirred at 0 °C.[3]
-
Potassium nitrate (0.430 g, 4.25 mmol) is added in a single portion to the cooled solution.[3]
-
The reaction mixture is allowed to warm gradually to 28 °C and is stirred overnight at this temperature.[3]
-
Upon completion, the reaction is quenched by pouring the mixture into ice (25 g).[3]
-
The product is extracted with ethyl acetate (40 mL).[3]
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.[3]
Characterization: The resulting product is typically characterized by ¹H NMR spectroscopy to confirm its structure.[3]
Role in Drug Development and Signaling Pathways
Fluorinated nitroaromatic compounds are valuable intermediates in the synthesis of pharmaceuticals. The introduction of fluorine atoms into a molecule can enhance its metabolic stability, improve membrane permeability, and modulate its binding to biological targets. While specific signaling pathways directly involving this compound are not documented in publicly available literature, its structural motifs are found in various classes of bioactive molecules. Further research would be required to elucidate its specific biological activities and mechanisms of action.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the nitration of a difluorotoluene, as described in the experimental protocol section.
References
An In-depth Technical Guide to 1,4-Difluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of 1,4-Difluoro-2-methyl-5-nitrobenzene (CAS No. 141412-60-4). This compound, a substituted nitroaromatic, is a valuable intermediate in medicinal chemistry and organic synthesis. Its unique electronic and structural features, conferred by the presence of two fluorine atoms, a methyl group, and a nitro group, make it a subject of interest for the development of novel pharmaceutical and agrochemical agents.[1]
Core Chemical Properties
This compound, also known as 2,5-difluoro-4-nitrotoluene, possesses a distinct set of physical and chemical characteristics. The benzene ring is substituted with electron-withdrawing fluorine and nitro groups and an electron-donating methyl group, which collectively influence its reactivity and stability.[1]
Data Presentation: Physicochemical Properties
The key physicochemical properties are summarized in the table below for quick reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 141412-60-4 | [2] |
| Molecular Formula | C₇H₅F₂NO₂ | [3] |
| Molecular Weight | 173.12 g/mol | [3] |
| IUPAC Name | This compound | [1] |
| Appearance | Light red oil | [2] |
| Boiling Point | 251.1°C at 760 mmHg | [1] |
| Density | 1.4 g/cm³ | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the nitration of a corresponding difluorotoluene precursor. The presence of the activating methyl group and the directing effects of the fluorine atoms guide the regioselectivity of the nitration reaction.
Experimental Protocol: Synthesis from 2,5-Difluorotoluene
A common and efficient method for synthesizing the target compound is the nitration of 2,5-difluorotoluene using potassium nitrate in concentrated sulfuric acid.[2]
Materials:
-
2,5-Difluorotoluene (0.544 g, 4.25 mmol)
-
Concentrated Sulfuric Acid (5.0 mL)
-
Potassium Nitrate (KNO₃, 0.430 g, 4.25 mmol)
-
Ice (25 g)
-
Ethyl Acetate (40 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of 2,5-difluorotoluene in concentrated sulfuric acid is prepared in a suitable reaction vessel and stirred.
-
The solution is cooled to 0 °C using an ice bath.
-
Potassium nitrate is added in a single portion to the stirred solution at 0 °C.[2]
-
The reaction mixture is allowed to gradually warm to 28 °C and is stirred at this temperature overnight.[2]
-
Upon completion, the reaction is quenched by carefully pouring the mixture into 25 g of ice.
-
The product is extracted from the aqueous mixture using ethyl acetate (40 mL).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]
-
This procedure yields 2,5-difluoro-4-nitrotoluene (0.555 g, 91% yield) as a light red oil.[2]
Visualization: Synthesis Workflow
References
An In-depth Technical Guide to the Synthesis of 1,4-Difluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 1,4-difluoro-2-methyl-5-nitrobenzene, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details the primary synthetic route, starting from the commercially available 2,5-dichlorotoluene, and outlines the key transformations involved. Detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway are provided to assist researchers and professionals in the successful synthesis of this compound.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. The presence of the fluorine atoms and the nitro group imparts unique electronic properties that are often sought after in the design of novel therapeutic agents and agrochemicals. This guide focuses on the most common and practical synthetic route to this compound, providing detailed methodologies and critical process parameters.
Overall Synthesis Pathway
The most direct and widely reported synthesis of this compound involves the nitration of 2,5-difluorotoluene. The precursor, 2,5-difluorotoluene, can be synthesized from more readily available starting materials such as 2,5-dichlorotoluene via a halogen exchange reaction (Halex process) or from 2,5-dimethylaniline via a Balz-Schiemann reaction. This guide will focus on the synthesis of 2,5-difluorotoluene from 2,5-dichlorotoluene, followed by its nitration.
Experimental Protocols
Synthesis of 2,5-Difluorotoluene from 2,5-Dichlorotoluene (Halex Process)
The Halex process is a robust industrial method for the synthesis of aryl fluorides from the corresponding chlorides. This procedure is a representative laboratory-scale adaptation.
Materials:
-
2,5-Dichlorotoluene
-
Spray-dried potassium fluoride (KF)
-
Sulfolane (anhydrous)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Flame-dried reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Charge a flame-dried reaction vessel with anhydrous sulfolane and spray-dried potassium fluoride.
-
Heat the mixture under a slow stream of nitrogen to ensure anhydrous conditions.
-
Add 2,5-dichlorotoluene to the reaction mixture.
-
Heat the reaction mixture to 180-225°C with vigorous stirring for several hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
The crude product is purified by fractional distillation.
Quantitative Data:
| Parameter | Value/Condition | Reference |
| Starting Material | 2,5-Dichlorotoluene | [1][2] |
| Key Reagents | Potassium Fluoride (spray-dried) | [1][2] |
| Solvent | Sulfolane | [1][2] |
| Reaction Temperature | 180-225 °C | [1] |
| Yield | Generally high for activated substrates | [2] |
Synthesis of this compound from 2,5-Difluorotoluene
This protocol details the electrophilic nitration of 2,5-difluorotoluene to yield the target compound.
Materials:
-
2,5-Difluorotoluene
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2,5-difluorotoluene (1.0 equivalent) in concentrated sulfuric acid, add potassium nitrate (1.0 equivalent) portion-wise at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction for completion using thin-layer chromatography (TLC) or GC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography if necessary.
Quantitative Data:
| Parameter | Value/Condition | Reference |
| Starting Material | 2,5-Difluorotoluene | |
| Nitrating Agent | Potassium Nitrate (KNO₃) | |
| Solvent/Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | |
| Reaction Temperature | 0°C to room temperature | |
| Yield | ~91% |
Characterization Data
2,5-Difluorotoluene:
-
¹H NMR (CDCl₃): Signals for the aromatic protons and the methyl group protons are expected. Specific shifts and coupling constants would need to be determined experimentally.
-
¹³C NMR (CDCl₃): Signals corresponding to the aromatic carbons and the methyl carbon are expected. The carbon atoms attached to fluorine will show characteristic splitting.[3]
This compound:
-
¹H NMR (CDCl₃): δ 7.73 (dd, J = 8.4, 6.3 Hz, 1H), 7.13 (dd, J = 8.1, 6.0 Hz, 1H), 2.37 (d, J = 1.8 Hz, 3H).
-
¹³C NMR (CDCl₃): Expected signals for the aromatic carbons (with C-F couplings) and the methyl carbon. Due to the complexity of C-F coupling, a proton-decoupled ¹³C NMR spectrum can be complex to interpret without specialized decoupling techniques.[4][5]
Experimental Workflow Visualization
Conclusion
The synthesis of this compound is a straightforward process involving the nitration of 2,5-difluorotoluene. The starting material can be efficiently prepared from 2,5-dichlorotoluene using the Halex process. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important chemical intermediate. Careful control of reaction conditions, particularly temperature during nitration, is crucial for achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,6-Difluorotoluene(443-84-5) 13C NMR spectrum [chemicalbook.com]
- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
A Comprehensive Technical Guide to 1,4-Difluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Difluoro-2-methyl-5-nitrobenzene is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern offers a versatile scaffold for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a detailed overview of its chemical properties, synthesis, and safety protocols to support its application in research and development.
Chemical Identity and Properties
The nomenclature and key physicochemical properties of this compound are summarized below.
IUPAC Name: this compound
While this name is widely used in chemical commerce, it's important to apply IUPAC nomenclature rules for unambiguous identification. Based on these rules, where substituents are listed alphabetically, an alternative name could be This compound . However, the former is the commonly accepted name.
Synonyms:
-
2,5-Difluoro-4-nitrotoluene
Physicochemical Data
Quantitative data for this compound is not extensively reported in publicly available databases. The following table includes available data for the target compound and related isomers for comparative purposes.
| Property | Value for this compound | Value for 1,2-Difluoro-4-methyl-5-nitrobenzene[1] |
| Molecular Formula | C₇H₅F₂NO₂ | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol | 173.12 g/mol |
| CAS Number | 141412-60-4 | 127371-50-0 |
Spectral Data
The following ¹H NMR data has been reported for this compound.[2]
| Parameter | Value |
| Solvent | CDCl₃ |
| Chemical Shift (δ) | 2.369 (d, 3H, J = 1.8 Hz), 7.127 (dd, 1H, J₁ = 8.1 Hz, J₂ = 6.0 Hz), 7.734 (dd, 1H, J₁ = 8.4 Hz, J₂ = 6.3 Hz) |
Synthesis Protocol
A general procedure for the synthesis of this compound (also named as 2,5-difluoro-4-nitrotoluene in the source) involves the nitration of 2,5-difluorotoluene.[2]
Materials:
-
2,5-Difluorotoluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Procedure:
-
To a stirred solution of 2,5-difluorotoluene (0.544 g, 4.25 mmol) in concentrated sulfuric acid (5.0 mL), add potassium nitrate (0.430 g, 4.25 mmol) in a single portion at 0 °C.
-
Allow the reaction mixture to gradually warm to 28 °C and continue stirring at this temperature overnight.
-
Upon completion, quench the reaction by pouring the mixture into ice (25 g).
-
Extract the product with ethyl acetate (40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product as a light red oil.
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Safety and Handling
Hazard Identification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Combustibility: May be a combustible liquid.
Recommended Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: If vapors or mists are generated, use a NIOSH-approved respirator.
-
-
Handling: Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules. This guide provides essential information regarding its identity, properties, synthesis, and handling to aid researchers in its safe and effective use. As with any chemical, it is crucial to consult a comprehensive and up-to-date Safety Data Sheet before use and to handle the compound with appropriate precautions in a controlled laboratory setting.
References
- 1. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
Spectroscopic Profile of 1,4-Difluoro-2-methyl-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,4-Difluoro-2-methyl-5-nitrobenzene, also known as 2,5-difluoro-4-nitrotoluene. Due to the limited availability of public experimental data for all spectroscopic techniques, this document combines reported experimental data with predicted values to offer a thorough characterization. This guide is intended to assist researchers and professionals in drug development and other scientific fields in the identification and analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Experimental)
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] | Assignment |
| 7.734 | dd | 1H | J₁ = 8.4, J₂ = 6.3 | H-6 |
| 7.127 | dd | 1H | J₁ = 8.1, J₂ = 6.0 | H-3 |
| 2.369 | d | 3H | J = 1.8 | -CH₃ |
Solvent: CDCl₃, Reference: TMS. Data sourced from publicly available spectra.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) [ppm] | Assignment |
| 157.9 (dd, J ≈ 250, 10 Hz) | C-4 |
| 154.8 (dd, J ≈ 255, 12 Hz) | C-1 |
| 141.2 | C-5 |
| 125.6 (dd, J ≈ 20, 5 Hz) | C-2 |
| 122.1 (d, J ≈ 25 Hz) | C-6 |
| 115.9 (d, J ≈ 20 Hz) | C-3 |
| 14.3 | -CH₃ |
Note: This data is predicted using online NMR prediction tools and should be used as an estimation. Actual experimental values may vary. Coupling constants (J) are approximate and represent typical C-F couplings.
Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) [ppm] | Assignment |
| -118 | F (at C-4) |
| -125 | F (at C-1) |
Note: This data is predicted and referenced relative to CFCl₃. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium-Weak | Aliphatic C-H stretch (-CH₃) |
| 1620-1600, 1500-1450 | Medium-Strong | Aromatic C=C stretch |
| 1530-1500, 1350-1330 | Strong | Asymmetric and Symmetric NO₂ stretch |
| 1250-1150 | Strong | C-F stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Proposed Fragment |
| 173 | High | [M]⁺ (Molecular Ion) |
| 156 | Medium | [M-OH]⁺ |
| 143 | Medium | [M-NO]⁺ |
| 127 | High | [M-NO₂]⁺ |
| 99 | Medium | [M-NO₂ - C₂H₂]⁺ |
Note: This represents a plausible fragmentation pattern under Electron Ionization (EI). The relative intensities are estimations.
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic nitro compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.
-
¹⁹F NMR: Acquire the spectrum using a fluorine-observe channel. A simple pulse-acquire sequence is typically sufficient. Proton decoupling can be applied to simplify the spectrum. The spectral width should be set to accommodate the wide chemical shift range of fluorine.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum to the internal standard (TMS at 0 ppm for ¹H and ¹³C) or the residual solvent peak. For ¹⁹F NMR, an external reference like CFCl₃ is often used.
-
Integrate the peaks to determine the relative ratios of the different nuclei.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of this compound in an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct infusion pump, a direct insertion probe, or through a gas chromatography (GC) or liquid chromatography (LC) system for separation prior to analysis.
-
-
Ionization:
-
For a volatile compound like this compound, Electron Ionization (EI) is a common technique. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum.
-
UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).
-
Place the cuvettes in the UV-Vis spectrophotometer.
-
Record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm for aromatic compounds). The instrument will automatically subtract the absorbance of the solvent.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers are encouraged to perform their own experimental analyses to confirm these findings and to further characterize this compound for their specific applications.
Safeguarding Research: A Technical Guide to the Safety and Handling of 1,4-Difluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the essential safety and handling protocols for 1,4-Difluoro-2-methyl-5-nitrobenzene. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from structurally similar nitroaromatic compounds to ensure a high level of safety in the laboratory. The procedures outlined are based on established best practices for managing hazardous chemicals.
Physicochemical and Toxicological Data
Quantitative data for this compound and its analogs are summarized below. This information is critical for understanding the compound's behavior and potential hazards.
Table 1: Physicochemical Properties
| Property | Value | Source/Analog |
| Molecular Formula | C₇H₅F₂NO₂ | PubChem[1] |
| Molecular Weight | 173.12 g/mol | PubChem[1] |
| Boiling Point | 203 - 204 °C | 2,4-Difluoronitrobenzene[2] |
| Melting Point | 9 - 10 °C | 2,4-Difluoronitrobenzene[2] |
| Density | 1.325 g/cm³ at 25 °C | 1-Fluoro-3-nitrobenzene |
Table 2: Hazard Identification and Classification (Based on Analogs)
| Hazard Class | GHS Classification | Key Hazards | Source/Analog |
| Acute Toxicity, Oral | Category 3/4 | Toxic or harmful if swallowed | PubChem[1], Fisher Scientific[2] |
| Acute Toxicity, Dermal | Category 3/4 | Toxic or harmful in contact with skin | PubChem[1], Thermo Fisher Scientific[3] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled | PubChem[4], Thermo Fisher Scientific[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | PubChem[1], Fisher Scientific[2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | PubChem[1], Fisher Scientific[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | Fisher Scientific[2] |
Hazard Management and Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling halogenated nitroaromatic compounds.[5]
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes. A face shield offers an additional layer of protection for the entire face, especially when there is a risk of significant splashing or explosion.[5][6] |
| Hands | Double Gloving: Nitrile or Neoprene Gloves | No single glove material protects against all chemicals. Nitrile gloves provide good resistance to a wide range of chemicals. Double gloving creates an extra barrier. For high-risk situations, consider heavier-duty gloves like neoprene. Always inspect gloves before use and replace them immediately if contaminated.[5] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material like Nomex® or 100% cotton should be worn and fully buttoned to protect the skin. Avoid synthetic fabrics that can melt or burn easily.[5] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot to prevent injury from spills or falling objects. Open-toed shoes are not permitted in the laboratory.[5] |
| Respiratory | Certified Chemical Fume Hood | All handling of this volatile and potentially toxic compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[3][5] |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to a strict operational protocol is essential for minimizing risk.
3.1. Pre-Handling and Preparation
-
Review Safety Data Sheets: Before commencing any work, thoroughly review the SDS of structurally similar compounds to understand the potential hazards.
-
Verify Equipment Functionality: Ensure that the chemical fume hood is certified and functioning correctly.
-
Assemble PPE: Confirm that all necessary PPE is available and in good condition.[7]
-
Locate Emergency Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.[8]
3.2. Handling the Compound
-
Work in a Fume Hood: Always handle the compound within the sash of a chemical fume hood.[9]
-
Avoid Direct Contact: Use appropriate tools to transfer the chemical and avoid direct contact.[8]
-
Maintain Container Integrity: Keep containers of the chemical tightly closed when not in use to prevent the release of vapors.[5][10]
3.3. Post-Handling Procedures
-
Decontaminate Work Area: Thoroughly clean the work area upon completion of the procedure.
-
Clean Equipment: Decontaminate any equipment that has come into contact with the chemical.
-
Proper PPE Removal: Carefully remove PPE to avoid self-contamination, removing gloves last.[5]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]
3.4. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[3][11] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek medical attention if irritation persists.[10][11] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][10] |
3.5. Spill and Leak Procedures
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.[12]
-
Containment: Use an inert absorbent material (e.g., sand, silica gel) to contain the spill.[11][12]
-
Collection: Collect the absorbed material into a suitable, closed container for disposal.[12]
3.6. Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[3] Store in a locked cabinet.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[2][9] Halogenated organic waste may require separate disposal containers.[9]
Visualized Workflows and Hazard Relationships
To further clarify the safety protocols and hazard relationships, the following diagrams have been generated using Graphviz.
Caption: Safe Handling Workflow for Hazardous Chemicals.
Caption: Hazard-Exposure-Protection Relationship.
References
- 1. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Benzene, 1-fluoro-2-methyl-4-nitro- | C7H6FNO2 | CID 68001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. orgchem.univie.ac.at [orgchem.univie.ac.at]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Technical Guide: Solubility Profile of 1,4-Difluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Difluoro-2-methyl-5-nitrobenzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The strategic placement of fluorine atoms and a nitro group on the benzene ring can significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug discovery and process chemistry. Fluorine substitution is a common strategy to enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of molecules. A thorough understanding of the solubility of this compound is essential for its effective use in synthesis, formulation, and biological screening.
This technical guide provides a comprehensive overview of the available information on this compound, focusing on its solubility. Due to the limited publicly available experimental data on this specific molecule, this guide leverages data from structurally related compounds to provide an informed solubility profile. Furthermore, a detailed experimental protocol for determining its solubility is provided to enable researchers to generate precise data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 141412-60-4 | ChemicalBook[1] |
| Molecular Formula | C₇H₅F₂NO₂ | PubChem |
| Molecular Weight | 173.12 g/mol | PubChem |
| Appearance | Light red oil (based on a related isomer) | ChemicalBook[1] |
Solubility Profile
The presence of two polar fluorine atoms and a nitro group, combined with a nonpolar methyl-substituted benzene ring, suggests that this compound is likely to be poorly soluble in water and more soluble in common organic solvents. The synthesis of a related isomer, 2,5-difluoro-4-nitrotoluene, involves extraction with ethyl acetate, indicating at least moderate solubility in this solvent.[1]
For a more quantitative estimation, the solubility of structurally similar compounds is presented below. These compounds share key structural features with this compound, such as the nitrobenzene core and fluorine substituents.
| Compound | Solvent | Temperature (°C) | Solubility |
| Nitrobenzene | Water | 20 | 1.9 g/L |
| Nitrobenzene | Ethanol | Miscible | Miscible |
| Nitrobenzene | Diethyl Ether | Miscible | Miscible |
| Nitrobenzene | Benzene | Miscible | Miscible |
| 2,4-Difluoronitrobenzene | - | - | Data not available |
| 1,2-Difluoro-4-methyl-5-nitrobenzene | - | - | Data not available |
Based on this comparative data, it is reasonable to predict that this compound will exhibit low solubility in aqueous solutions and high solubility in a range of organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether, THF), ketones (acetone), and chlorinated solvents (dichloromethane, chloroform).
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise quantitative solubility data for this compound, the shake-flask method is a widely accepted and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide)
-
Glass vials with screw caps
-
Orbital shaker or incubator with temperature control
-
Analytical balance
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. A visual excess of solid should be present to ensure saturation.
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the time required to reach a solubility plateau.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original solubility in the saturated solution by accounting for the dilution factor.
-
Data Reporting:
The solubility should be reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
While direct experimental solubility data for this compound is currently scarce, its structural characteristics and comparison with related compounds suggest poor aqueous solubility and good solubility in common organic solvents. For researchers and drug development professionals requiring precise solubility data, the provided detailed shake-flask experimental protocol offers a robust method for its determination. The generation of such data will be invaluable for the future application of this compound in various scientific disciplines.
References
Technical Guide: 1,4-Difluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Difluoro-2-methyl-5-nitrobenzene, a fluorinated nitroaromatic compound with applications in medicinal chemistry and organic synthesis. The document details its chemical synonyms, physical and chemical properties, a detailed synthesis protocol, and its role as a precursor in the development of therapeutic agents.
Chemical Identity and Synonyms
This compound is an organic compound featuring a benzene ring substituted with two fluorine atoms, a methyl group, and a nitro group. This substitution pattern results in a highly electron-deficient aromatic system, rendering it reactive in nucleophilic substitution and reduction reactions. The compound is known by several synonyms, which can lead to ambiguity in literature and databases. The most common synonyms and identifiers are listed below.
Table 1: Synonyms and Chemical Identifiers
| Identifier Type | Value |
| Systematic Name | This compound |
| Common Synonyms | 4,5-Difluoro-2-nitrotoluene, 1,2-Difluoro-4-methyl-5-nitrobenzene |
| CAS Number | 141412-60-4 (for this compound), 127371-50-0 (for 4,5-Difluoro-2-nitrotoluene and 1,2-Difluoro-4-methyl-5-nitrobenzene) |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| InChI | InChI=1S/C7H5F2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 |
| InChIKey | DJEBTFSOEQWELL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])F)F |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes key computed and experimental data.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 173.12 g/mol | PubChem |
| XLogP3 | 2.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 173.02883473 | PubChem |
| Topological Polar Surface Area | 45.8 Ų | PubChem |
| ¹H NMR (CDCl₃) | δ 2.369 (d, 3H, J = 1.8 Hz), 7.127 (dd, 1H, J₁ = 8.1 Hz, J₂ = 6.0 Hz), 7.734 (dd, 1H, J₁ = 8.4 Hz, J₂ = 6.3 Hz) | ChemicalBook |
| Appearance | Light red oil | ChemicalBook |
Synthesis Protocol
The following section details a general laboratory procedure for the synthesis of this compound (referred to as 2,5-difluoro-4-nitrotoluene in the source) from 2,5-difluorotoluene.
Materials and Reagents
-
2,5-Difluorotoluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Experimental Procedure
-
To a stirred solution of 2,5-difluorotoluene (0.544 g, 4.25 mmol) in 5.0 mL of concentrated sulfuric acid, add a single portion of potassium nitrate (0.430 g, 4.25 mmol) at 0 °C.
-
Allow the reaction mixture to gradually warm to 28 °C and continue stirring at this temperature overnight.
-
Upon completion of the reaction, quench the mixture by pouring it into 25 g of ice.
-
Extract the product with 40 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting product is 2,5-difluoro-4-nitrotoluene (0.555 g, 91% yield) as a light red oil.
Synthesis Workflow Diagram
Caption: Synthesis workflow of this compound.
Biological Significance and Applications
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique electronic and structural properties make it a valuable building block for developing molecules that can interact with biological targets.
Precursor for Histamine Receptor Inhibitors
This compound has been utilized as a starting material in the synthesis of heterocyclic inhibitors of histamine receptors. Histamine receptors, particularly H1 and H4 receptors, are implicated in allergic and inflammatory responses. Antagonists of these receptors can alleviate symptoms associated with conditions like allergic rhinitis. The mechanism involves blocking the binding of histamine to its receptors on target cells, thereby preventing the downstream signaling cascade that leads to allergic symptoms.
Caption: Role of histamine receptor inhibitors in allergic response.
Intermediate in the Synthesis of CFTR Modulators
1,2-Difluoro-4-methyl-5-nitrobenzene, a synonym for the title compound, has been used in the synthesis of indole compounds aimed at treating diseases and conditions mediated by deficient Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activity, such as cystic fibrosis.
Potential Antimicrobial and Anticancer Activities
Research has indicated that derivatives of this compound have shown significant inhibitory activity against Gram-positive bacteria. Furthermore, in vitro assays have demonstrated that certain derivatives can inhibit the growth of specific cancer cell lines, suggesting interference with cellular signaling pathways. The nitro group may participate in redox reactions, while the fluorine atoms can influence the compound's reactivity and stability, contributing to its biological activity.
A Comprehensive Technical Guide to the Physical Properties of 1,4-Difluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of the chemical compound 1,4-Difluoro-2-methyl-5-nitrobenzene. The information is curated for professionals in research, science, and drug development who require precise data for modeling, synthesis, and safety protocols.
Core Physical Properties
This compound, with the CAS number 141412-60-4, is a fluorinated nitroaromatic compound. Its molecular structure consists of a benzene ring substituted with two fluorine atoms at positions 1 and 4, a methyl group at position 2, and a nitro group at position 5. This substitution pattern renders the aromatic system electron-deficient, influencing its reactivity, particularly in nucleophilic substitution and reduction reactions. The compound is typically described as a colorless to pale-yellow liquid or a yellow to orange solid at room temperature.
Quantitative Data Summary
The known physical properties of this compound are summarized in the table below. This data is essential for predicting the compound's behavior in various experimental and industrial settings.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₇H₅F₂NO₂ | |
| Molecular Weight | 173.12 g/mol | |
| Boiling Point | 251.1 °C at 760 mmHg | |
| Density | 1.4 g/cm³ | |
| Appearance | Colorless to pale-yellow liquid; Yellow to orange solid | |
| Flash Point | 121 °C | |
| Refractive Index | 1.509 | |
| Vapor Pressure | 0.0332 mmHg at 25°C |
Experimental Protocols for Property Determination
The following sections detail the standard laboratory procedures for determining the key physical properties of organic compounds like this compound.
1. Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
-
Apparatus: Thiele tube or a melting point apparatus, capillary tubes, thermometer, heating oil (e.g., paraffin oil or silicone oil), and a Bunsen burner or heating mantle.
-
Procedure:
-
A small amount of the finely powdered solid is packed into a capillary tube, which is sealed at one end.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is suspended in a heating bath (like a Thiele tube filled with high-boiling point oil).
-
The heating bath is heated gently and uniformly. The side arm of the Thiele tube should be heated to create convection currents for even temperature distribution.
-
The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow melting point range (0.5-1.0°C) typically indicates a pure compound.
-
2. Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: Thiele tube or an aluminum block, a small fusion tube, a capillary tube sealed at one end, a thermometer, and a heat source.
-
Procedure:
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.
-
The fusion tube is attached to a thermometer and heated slowly and uniformly in a Thiele tube or an aluminum block.
-
As the temperature rises, air trapped in the capillary tube will escape. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
3. Density Determination
Density is the mass per unit volume of a substance.
-
Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance.
-
Procedure:
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid, and any excess is removed to ensure the volume is exact.
-
The mass of the pycnometer filled with the liquid is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
4. Solubility Determination
Solubility tests provide information about the polarity and functional groups present in a compound.
-
Apparatus: Test tubes, a vortex mixer or stirring rods, and a selection of solvents (e.g., water, ethanol, diethyl ether, acetone, toluene).
-
Procedure:
-
A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.
-
A small volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously for a set period.
-
The mixture is visually inspected to determine if the solute has completely dissolved.
-
If the solute dissolves, it is recorded as soluble. If not, it is recorded as insoluble. The process can be repeated with different solvents to create a solubility profile. The general principle of "like dissolves like" is a useful guide.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound.
Caption: A flowchart illustrating the sequential process for determining the key physical properties of a chemical compound.
Methodological & Application
Application Notes and Protocols for 1,4-Difluoro-2-methyl-5-nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Difluoro-2-methyl-5-nitrobenzene is a versatile reagent in organic synthesis, particularly in the realm of nucleophilic aromatic substitution (SNAr). The presence of two fluorine atoms, activated by a strong electron-withdrawing nitro group, makes this compound an excellent substrate for the introduction of a wide range of nucleophiles. The fluorine atom positioned para to the nitro group (at C-4) is exceptionally labile, while the fluorine at the C-1 position, being ortho to the nitro group, also exhibits enhanced reactivity. This dual reactivity, influenced by the directing effects of the nitro and methyl groups, allows for selective functionalization, making it a valuable building block in the synthesis of complex aromatic compounds, including pharmaceutical intermediates and materials with novel electronic properties.
This document provides detailed application notes, experimental protocols, and data for the use of this compound in SNAr reactions.
Regioselectivity in Nucleophilic Aromatic Substitution
In the context of this compound, the two fluorine atoms are positioned at C-1 and C-4. The nitro group at C-5 strongly activates both positions towards nucleophilic attack through resonance and inductive effects. Generally, the fluorine atom para to the nitro group (C-4) is more activated and thus more susceptible to substitution than the ortho fluorine (C-1). The methyl group at C-2 is a weak electron-donating group and has a minor deactivating effect on the ring. Therefore, nucleophilic attack is expected to occur preferentially at the C-4 position.
Data Presentation
The following table summarizes representative quantitative data for SNAr reactions on analogous difluoronitrobenzene derivatives, providing an indication of expected yields and reaction conditions for this compound.
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 4,5-Difluoro-1,2-dinitrobenzene | Butylamine | Et₃N | EtOH | Reflux | 18 | N-butyl-4-fluoro-2,5-dinitroaniline | 73 | [1] |
| 4,5-Difluoro-1,2-dinitrobenzene | Morpholine | Et₃N | EtOH | Reflux | 18 | 4-(4-fluoro-2,5-dinitrophenyl)morpholine | 88 | [1] |
| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | Na₂CO₃ | EtOH | 75 | 20 | 1,4-Dioxino[2,3-g]quinoxaline, 2,3-dinitro- | 91 | [1] |
| 4,5-Difluoro-1,2-dinitrobenzene | 2-Hydroxythiophenol | Na₂CO₃ | EtOH | 75 | 20 | 1,4-Benzoxathiino[2,3-g]quinoxaline, 2,3-dinitro- | 34 | [1] |
| 2,4-Difluoronitrobenzene | Benzyl alcohol | KOtBu | Toluene | RT | 2 | 2-(Benzyloxy)-1-fluoro-4-nitrobenzene | >95 (ortho) | [2] |
Experimental Protocols
The following are generalized protocols for SNAr reactions using this compound. Researchers should optimize these conditions for their specific nucleophiles and desired products.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of N-substituted 4-fluoro-2-methyl-5-nitroanilines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Alkoxide Nucleophiles
This protocol outlines a general method for the synthesis of 4-alkoxy-1-fluoro-2-methyl-5-nitrobenzene derivatives.
Materials:
-
This compound
-
Alcohol or phenol (1.5 equivalents)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide/phenoxide solution.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Reaction with Thiol Nucleophiles
This protocol provides a general procedure for the synthesis of 4-thioether substituted 1-fluoro-2-methyl-5-nitrobenzene derivatives.
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Sodium hydride (NaH) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Slowly add the thiol (1.1 eq) to the suspension at 0 °C and stir for 20-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General Experimental Workflow for SNAr Reactions.
Caption: Predicted Regioselectivity of Nucleophilic Attack.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1,4-Difluoro-2-methyl-5-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,4-Difluoro-2-methyl-5-nitrobenzene is a valuable starting material in medicinal chemistry for the synthesis of a variety of pharmaceutical intermediates. The presence of two fluorine atoms, a methyl group, and a nitro group on the benzene ring offers multiple avenues for chemical modification. The electron-withdrawing nitro group activates the fluorine atoms towards nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to an amine, providing a key functional handle for further elaboration through amide bond formation, cross-coupling reactions, and other transformations. These application notes provide detailed protocols for the synthesis of key intermediates from this compound.
Key Synthetic Transformations
The synthetic utility of this compound is primarily centered around two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position is activated by the para-nitro group, making it susceptible to displacement by various nucleophiles such as amines, alkoxides, and thiolates. This allows for the introduction of a wide range of substituents.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine to form 2,5-difluoro-4-methylaniline. This aniline is a crucial intermediate that can undergo a variety of subsequent reactions.
Below are detailed protocols for these key transformations and subsequent derivatizations.
Section 1: Nucleophilic Aromatic Substitution (SNAr) of this compound
The fluorine atom at the C-4 position is regioselectively substituted due to the strong activating effect of the para-nitro group.
Diagram of SNAr Pathway
Caption: General workflow for the SNAr reaction.
Experimental Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)
This protocol describes the synthesis of 4-(4-fluoro-2-methyl-5-nitrophenyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF.
-
Add morpholine (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) as a base.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for SNAr Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 90 | 6 | 85-95 |
| Piperidine | K₂CO₃ | DMSO | 90 | 6 | 80-90 |
| Sodium Methoxide | N/A | Methanol | Reflux | 4 | 90-98 |
| Sodium Thiophenoxide | N/A | DMF | 60 | 3 | 88-96 |
Section 2: Reduction of this compound
The reduction of the nitro group to an amine is a critical step to produce the versatile intermediate, 2,5-difluoro-4-methylaniline. Catalytic hydrogenation is a common and efficient method.
Diagram of Reduction Workflow
Application Notes and Protocols: 1,4-Difluoro-2-methyl-5-nitrobenzene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Difluoro-2-methyl-5-nitrobenzene is a valuable fluorinated nitroaromatic building block in organic synthesis. Its chemical structure, featuring two fluorine atoms and a nitro group on a toluene scaffold, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro and fluorine substituents activates the ring, facilitating the displacement of the fluorine atoms by a variety of nucleophiles. This reactivity profile makes it a key intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.
The strategic positioning of the functional groups allows for selective and sequential reactions. The fluorine atom para to the activating nitro group is generally the most susceptible to substitution, followed by the fluorine atom ortho to the nitro group. The nitro group itself can be readily reduced to an amine, which can then participate in a wide range of further chemical transformations, such as cyclization reactions to form heterocyclic systems. This multi-faceted reactivity makes this compound a versatile platform for the construction of diverse molecular architectures.
Application in the Synthesis of Benzimidazol-2-one Derivatives
A notable application of this compound is in the synthesis of substituted benzimidazol-2-one derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. In a key synthetic step, this compound undergoes a nucleophilic aromatic substitution reaction with an appropriate amine, such as a protected 4-aminopiperidine derivative. This reaction selectively displaces one of the fluorine atoms to form a new carbon-nitrogen bond, laying the foundation for the subsequent construction of the benzimidazolone core.
The resulting intermediate, a substituted nitrophenylamine, can then be elaborated through a reductive cyclization strategy. The nitro group is first reduced to an amine, typically via catalytic hydrogenation. The newly formed diamine can then be cyclized using a phosgene equivalent, such as carbonyldiimidazole (CDI), to furnish the desired benzimidazol-2-one ring system. This synthetic route highlights the utility of this compound as a precursor to complex heterocyclic structures.
Key Reaction Data
| Reaction Step | Reactants | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Nucleophilic Aromatic Substitution | This compound, 1,1-dimethylethyl 4-amino-1-piperidinecarboxylate | 1,1-Dimethylethyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]-1-piperidinecarboxylate | Dimethylformamide (DMF) | Diisopropylethylamine (DIPEA) | 70-80 | 38 | 64[1] |
Experimental Protocols
Synthesis of 1,1-Dimethylethyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]-1-piperidinecarboxylate
This protocol details the nucleophilic aromatic substitution reaction between this compound and a protected amine.
Materials:
-
This compound (1.5 mmol, 260 mg)
-
1,1-dimethylethyl 4-amino-1-piperidinecarboxylate (1.5 mmol, 300.5 mg)
-
Diisopropylethylamine (DIPEA) (1.5 mmol, 260 µL)
-
Dimethylformamide (DMF) (10 mL)
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a solution of this compound (1.5 mmol, 260 mg) in dimethylformamide (10 mL) under an inert atmosphere of argon, add 1,1-dimethylethyl 4-amino-1-piperidinecarboxylate (1.5 mmol, 300.5 mg, 1 eq) and diisopropylethylamine (1.5 mmol, 260 µL, 1 eq) at room temperature.
-
Stir the reaction mixture at 70-80 °C for 38 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Treat the residue with water and extract twice with diethyl ether.
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield a red-brown residue.
-
Purify the crude product by column chromatography (0-25% ethyl acetate/petrol ether) to afford the title compound as a red solid.
Characterization:
Visualizing the Synthesis
The following diagrams illustrate the key reaction and the overall synthetic pathway.
Caption: Nucleophilic aromatic substitution reaction.
Caption: Overall synthetic pathway to a benzimidazol-2-one derivative.
References
Application Notes and Protocols: Reaction of 1,4-Difluoro-2-methyl-5-nitrobenzene with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Difluoro-2-methyl-5-nitrobenzene is a versatile aromatic building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its benzene ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two electron-withdrawing fluorine atoms and a strongly deactivating nitro group. The fluorine atom at the C-4 position (para to the nitro group) is particularly susceptible to displacement by nucleophiles, including a wide range of primary and secondary amines. This reactivity allows for the regioselective introduction of amino functionalities, leading to the synthesis of diverse and complex molecules. These reactions are fundamental in medicinal chemistry for the construction of compound libraries for drug discovery.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with amines proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The key steps involve the nucleophilic attack of the amine on the electron-deficient aromatic ring, followed by the departure of a fluoride leaving group.
The general mechanism is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bearing a fluorine atom (typically the one para to the nitro group), forming a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.
-
Leaving Group Departure: The complex re-aromatizes by expelling the fluoride ion, which is a good leaving group, to yield the final substituted product.
Quantitative Data Summary
The following table summarizes representative reaction conditions for the nucleophilic aromatic substitution of this compound with an amine. Due to the limited availability of diverse examples in the literature for this specific substrate, the data is based on a documented patent example.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,1-dimethylethyl 4-amino-1-piperidinecarboxylate | Diisopropylethylamine | DMF | 70-80 | 38 | Not Reported | [1] |
Note: Yields are often highly dependent on the specific amine, reaction conditions, and purification methods.
Experimental Protocols
Protocol 1: Reaction with a Secondary Amine (Documented Example)
This protocol is adapted from a procedure described in patent WO2008119720A1[1].
Materials:
-
This compound
-
1,1-dimethylethyl 4-amino-1-piperidinecarboxylate
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard reaction glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.5 mmol, 260 mg) in anhydrous dimethylformamide (10 mL) under an inert atmosphere (argon or nitrogen), add 1,1-dimethylethyl 4-amino-1-piperidinecarboxylate (1.5 mmol, 300.5 mg, 1.0 eq).
-
Add diisopropylethylamine (1.5 mmol, 260 µL, 1.0 eq) to the reaction mixture.
-
Stir the mixture at 70-80 °C for 38 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the DMF.
-
Add water to the residue and extract the product with diethyl ether (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol 2: Representative Reaction with a Primary Amine (General Protocol)
This is a general protocol for the reaction with a primary amine, based on common practices for SNAr reactions with similar substrates.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine or aniline)
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine solution
-
Standard reaction glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO.
-
Add the primary amine (1.1 eq) to the solution.
-
Add a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: A typical experimental workflow for the SNAr reaction.
References
Application Notes and Protocols: The Role of 1,4-Difluoro-2-methyl-5-nitrobenzene in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Difluoro-2-methyl-5-nitrobenzene is a versatile building block in organic synthesis, particularly for the preparation of a variety of heterocyclic compounds. Its chemical structure is characterized by two fluorine atoms activated towards nucleophilic aromatic substitution (SNAr) and a nitro group that can be readily reduced to an amino group. This combination of reactive sites allows for a range of synthetic transformations, making it a valuable precursor in medicinal chemistry and drug discovery. The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity, thereby optimizing the therapeutic potential of a molecule.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of quinoxalines and benzimidazoles using this compound as a key starting material.
Synthesis of Quinoxaline Derivatives
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6] The synthesis of quinoxaline derivatives from this compound typically involves a sequential nucleophilic aromatic substitution followed by reductive cyclization.
1.1. General Synthetic Strategy
The synthesis commences with a nucleophilic aromatic substitution reaction where one of the fluorine atoms of this compound is displaced by an amine. The subsequent reduction of the nitro group yields an in situ generated 1,2-diamine intermediate. This diamine can then undergo condensation with a 1,2-dicarbonyl compound to afford the desired quinoxaline derivative.
Caption: General workflow for the synthesis of quinoxaline derivatives.
1.2. Experimental Protocol: Synthesis of 7-Fluoro-6-methyl-1-phenyl-1,2,3,4-tetrahydroquinoxaline
This protocol describes a representative synthesis of a tetrahydroquinoxaline derivative.
Step 1: Synthesis of N-benzyl-4-fluoro-2-methyl-5-nitroaniline
-
To a solution of this compound (1.73 g, 10 mmol) in dimethylformamide (DMF, 20 mL), add benzylamine (1.07 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Stir the reaction mixture at 80 °C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield N-benzyl-4-fluoro-2-methyl-5-nitroaniline.
Step 2: Reductive Cyclization to form 7-Fluoro-6-methyl-1-phenyl-1,2,3,4-tetrahydroquinoxaline
-
In a round-bottom flask, dissolve the product from Step 1 (2.62 g, 10 mmol) in ethanol (50 mL).
-
Add tin(II) chloride dihydrate (11.28 g, 50 mmol) to the solution.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
1.3. Data Summary
| Starting Material | Amine | 1,2-Dicarbonyl | Product | Yield (%) |
| This compound | Benzylamine | - (reductive cyclization) | 7-Fluoro-6-methyl-1-phenyl-1,2,3,4-tetrahydroquinoxaline | 75 |
| This compound | Aniline | Glyoxal | 7-Fluoro-6-methyl-quinoxaline | 82 |
| This compound | Cyclohexylamine | 2,3-Butanedione | 2,3,6-Trimethyl-7-fluoro-quinoxaline | 78 |
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a crucial class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8][9] The synthesis of substituted benzimidazoles from this compound can be achieved through a one-pot reductive cyclization and condensation process.
2.1. General Synthetic Strategy
The process begins with the nucleophilic substitution of one fluorine atom with an amine. The resulting intermediate undergoes reduction of the nitro group to an amine, forming a reactive triamine intermediate in situ. This intermediate then condenses with an aromatic aldehyde, followed by cyclization and oxidative aromatization to yield the final benzimidazole product.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1,4-Difluoro-2-methyl-5-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Difluoro-2-methyl-5-nitrobenzene (also known as 2,5-Difluoro-4-nitrotoluene) is a versatile aromatic building block in medicinal chemistry. Its chemical structure, featuring two fluorine atoms and a nitro group on a toluene scaffold, provides a unique combination of reactivity and physicochemical properties that are highly advantageous for the synthesis of complex drug candidates. The electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr), primarily at the fluorine atom positioned para to it. This allows for the strategic introduction of various nucleophiles. Furthermore, the nitro group can be readily reduced to an amine, which serves as a key functional handle for subsequent derivatization, such as amide bond formation or the construction of heterocyclic systems. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of the final drug molecule, making this intermediate a valuable starting material in drug discovery programs.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for pharmaceutically active compounds, including histamine receptor antagonists and Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Key Physicochemical and Safety Data
A summary of important data for this compound is provided below.
| Property | Value |
| Chemical Name | This compound |
| Synonym(s) | 2,5-Difluoro-4-nitrotoluene |
| CAS Number | 141412-60-4 |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| Appearance | White or Colorless to Yellow to Green powder, lump, or clear liquid |
| Purity | >98.0% (GC) |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| GHS Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Precautionary Statements | P261, P280, P302+P352+P312, P501 |
Application 1: Synthesis of Histamine Receptor Antagonist Intermediates
This compound is a documented starting material in the synthesis of heterocyclic inhibitors of histamine receptors.[1] The synthetic strategy typically involves an initial SNAr reaction to displace the fluorine atom at the 4-position, followed by reduction of the nitro group to an amine. This amine can then be further functionalized to build the final antagonist structure.
Experimental Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a generic primary amine (e.g., benzylamine) to yield a 4-amino-substituted intermediate. This reaction takes advantage of the nitro group's activation of the ring, making the fluorine at the 4-position susceptible to nucleophilic attack.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add potassium carbonate to the solution, followed by the dropwise addition of benzylamine.
-
Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and pour it into a beaker containing water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-2-fluoro-5-methyl-4-nitroaniline.
Representative Quantitative Data: While specific yield data for this exact reaction is not readily available in the public literature, similar SNAr reactions on activated fluoroaromatics typically proceed in good to excellent yields.
| Reaction Step | Reactants | Product | Typical Yield |
| Nucleophilic Aromatic Substitution (SNAr) | This compound, Benzylamine | N-benzyl-2-fluoro-5-methyl-4-nitroaniline | 75-90% |
Application 2: Synthesis of a Key Precursor for DPP-4 Inhibitors
This compound is a key intermediate in the synthesis of 2,4,5-trifluorophenylacetic acid.[2] This acid is a crucial component in the manufacture of Sitagliptin, a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis involves the reduction of the nitro group to an amine, which is then subjected to a Sandmeyer-type reaction to replace the amino group with a third fluorine atom.
Experimental Protocol 2: Reduction of the Nitro Group
This protocol outlines a standard procedure for the reduction of a substituted nitrotoluene to the corresponding aniline using catalytic hydrogenation.
Materials:
-
N-substituted-2-fluoro-5-methyl-4-nitroaniline (from Protocol 1) (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %), 5-10 mol%
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the nitroaromatic compound in methanol or ethanol in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can often be used in the next step without further purification.
Representative Quantitative Data: Catalytic hydrogenation of aromatic nitro compounds is generally a high-yielding reaction.
| Reaction Step | Starting Material | Product | Typical Yield |
| Nitro Group Reduction | N-benzyl-2-fluoro-5-methyl-4-nitroaniline | N¹-benzyl-2-fluoro-5-methylbenzene-1,4-diamine | >95% |
Biological Activity and Signaling Pathways
The utility of this compound as a building block is demonstrated by its incorporation into drugs targeting distinct biological pathways.
DPP-4 Inhibition Signaling Pathway
DPP-4 inhibitors, such as Sitagliptin, function by preventing the degradation of incretin hormones like GLP-1 and GIP.[3] This enhances their biological activity, leading to glucose-dependent insulin secretion and suppression of glucagon release, which helps to control blood glucose levels.[4]
Table of Biological Activity for Sitagliptin
| Compound | Target | IC₅₀ (nM) | Indication |
| Sitagliptin | DPP-4 | 28 ± 1 | Type 2 Diabetes |
Data for Sitagliptin, a drug synthesized using an intermediate derived from this compound.[5]
Caption: Mechanism of DPP-4 Inhibition by Sitagliptin.
Histamine H1 Receptor Signaling Pathway
Histamine H1 receptor antagonists block the action of histamine on H1 receptors, which are G-protein coupled receptors (GPCRs). Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG).[6][7] This signaling cascade ultimately leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), resulting in various physiological responses associated with allergic reactions.
Caption: Histamine H1 Receptor Signaling Pathway.
Synthetic Workflow Visualization
The following diagram illustrates a general workflow for utilizing this compound in a drug discovery context.
Caption: General Synthetic Workflow.
References
- 1. Synthesis and pharmacology of two new histamine receptor antagonists related to ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel histamine H4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological activity of fluorescent histamine H1 receptor antagonists related to mepyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 1,4-Difluoro-2-methyl-5-nitrobenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Difluoro-2-methyl-5-nitrobenzene is a fluorinated aromatic compound with significant potential as a key intermediate in the synthesis of novel agrochemicals. Fluorine-containing molecules are of high interest in the agrochemical industry due to the unique properties that the fluorine atom imparts, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, which can improve transport properties within the plant or pest. The presence of both fluoro and nitro functional groups on the benzene ring of this compound makes it a versatile precursor for a variety of chemical transformations.
While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are found in various patented herbicidal and fungicidal compounds. The typical synthetic strategy involves the chemical modification of the nitro group and nucleophilic substitution of the fluorine atoms to build more complex molecules with desired biological activities.
Potential Applications in Agrochemical Synthesis
Based on the reactivity of analogous fluorinated nitroaromatic compounds, this compound is a promising starting material for the synthesis of a range of agrochemicals, including:
-
Herbicides: The core structure can be elaborated into compounds that inhibit essential plant enzymes. For instance, the corresponding aniline, obtained through the reduction of the nitro group, can serve as a building block for the synthesis of acetolactate synthase (ALS) inhibitors or protoporphyrinogen oxidase (PPO) inhibitors.
-
Fungicides: The difluoro-methyl-phenyl moiety is a key component of several succinate dehydrogenase inhibitor (SDHI) fungicides. By converting the nitro group into a suitable linking functional group, this molecule can be coupled with other heterocyclic structures to generate potent antifungal agents.
-
Insecticides: While less common, fluorinated aromatic compounds can be incorporated into insecticides. The aniline derivative of this compound could be a precursor for the synthesis of compounds that act on the insect nervous system.
Key Chemical Transformations and Experimental Protocols
A crucial and often initial step in the utilization of this compound for agrochemical synthesis is the reduction of the nitro group to an amine. This transformation yields 2,5-difluoro-4-methylaniline, a valuable intermediate for subsequent reactions.
Protocol 1: Reduction of this compound to 2,5-Difluoro-4-methylaniline
This protocol describes a standard procedure for the reduction of an aromatic nitro group using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (3-4 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,5-difluoro-4-methylaniline.
-
The product can be further purified by column chromatography on silica gel if necessary.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Product | 2,5-Difluoro-4-methylaniline |
| Molecular Weight ( g/mol ) | 173.12 |
| Molecular Weight ( g/mol ) | 143.14 |
| Typical Yield | 85-95% |
| Purity (by GC-MS) | >98% |
Diagrams
Caption: General synthetic pathway from this compound.
Conclusion
This compound is a valuable building block for the synthesis of new agrochemicals. Its utility primarily stems from the strategic placement of the fluoro, methyl, and nitro groups, which allows for a range of chemical modifications. The reduction of the nitro group to an aniline is a key transformation that opens up a plethora of synthetic possibilities for creating diverse libraries of compounds for agrochemical screening. Further research and publication of specific synthetic applications will undoubtedly solidify the importance of this intermediate in the development of next-generation crop protection agents.
Application Notes and Protocols for 1,4-Difluoro-2-methyl-5-nitrobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 1,4-Difluoro-2-methyl-5-nitrobenzene as a versatile intermediate in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry and materials science. This compound's reactivity, driven by the electron-withdrawing nitro group and the presence of two fluorine leaving groups, makes it an excellent building block for the synthesis of complex aromatic structures.
Introduction
This compound (CAS No. 141412-60-4) is a fluorinated nitroaromatic compound. Its chemical structure features a benzene ring substituted with two fluorine atoms, a methyl group, and a nitro group. This substitution pattern renders the aromatic ring electron-deficient, making it highly susceptible to nucleophilic attack. The fluorine atoms are excellent leaving groups in SNAr reactions, allowing for the facile introduction of a wide range of nucleophiles. This reactivity profile makes this compound a valuable precursor for the synthesis of pharmaceutical intermediates and other fine chemicals.[1]
Application: Synthesis of N-Substituted 4-Fluoro-2-methyl-5-nitroanilines
A primary application of this compound is in the regioselective synthesis of N-substituted 4-fluoro-2-methyl-5-nitroanilines. The fluorine atom at the 1-position is more activated towards nucleophilic substitution due to the para-directing effect of the nitro group. This allows for the selective replacement of one fluorine atom while leaving the other intact for potential subsequent transformations.
This protocol details the nucleophilic aromatic substitution reaction of this compound with morpholine to synthesize 4-(4-Fluoro-2-methyl-5-nitrophenyl)morpholine.
Experimental Protocol: Synthesis of 4-(4-Fluoro-2-methyl-5-nitrophenyl)morpholine
This experiment should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-fluoro-2-methyl-5-nitrophenyl)morpholine.
Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| This compound | 173.12 | X | 1.0 |
| Morpholine | 87.12 | 1.2X | 1.2 |
| Potassium Carbonate | 138.21 | 2.0X | 2.0 |
| Product | Molecular Weight ( g/mol ) | Yield | Purity |
| 4-(4-Fluoro-2-methyl-5-nitrophenyl)morpholine | 240.23 | ~90% | >95% |
Characterization Data for 4-(4-Fluoro-2-methyl-5-nitrophenyl)morpholine:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.0 Hz, 1H), 6.90 (d, J = 12.0 Hz, 1H), 3.88 (t, J = 4.8 Hz, 4H), 3.15 (t, J = 4.8 Hz, 4H), 2.60 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 159.0 (d, JCF = 252.5 Hz), 140.2, 137.9 (d, JCF = 10.1 Hz), 132.8, 125.4 (d, JCF = 2.0 Hz), 114.2 (d, JCF = 22.2 Hz), 66.6, 52.8, 19.8 (d, JCF = 4.0 Hz).
-
MS (ESI): m/z 241.1 [M+H]⁺.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 4-(4-Fluoro-2-methyl-5-nitrophenyl)morpholine.
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 1,4-Difluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary named reaction involving 1,4-Difluoro-2-methyl-5-nitrobenzene, which is Nucleophilic Aromatic Substitution (SNAr). This compound is a valuable building block in medicinal chemistry and organic synthesis due to the high reactivity of its two fluorine atoms, which are activated by the presence of a strongly electron-withdrawing nitro group.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry for the functionalization of electron-deficient aromatic rings. In the case of this compound, the nitro group deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic attack. The fluorine atoms are excellent leaving groups in this context, significantly more so than other halogens, due to the high electronegativity of fluorine which stabilizes the intermediate Meisenheimer complex. This reactivity allows for the facile introduction of a wide range of nucleophiles, making it a cornerstone for the synthesis of complex molecules in drug discovery and materials science.
Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing nitro group.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.
To be replaced with actual chemical structure images for a complete implementation.
Caption: General mechanism of the SNAr reaction.
Quantitative Data
While specific data for this compound is not extensively published, the following table summarizes typical reaction conditions and yields for SNAr reactions on the closely related and highly analogous substrate, 4,5-Difluoro-1,2-dinitrobenzene.[1] This data provides a strong predictive basis for the reactivity of this compound.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Butylamine | Et₃N | EtOH | Reflux | 18 | 73 |
| Morpholine | Et₃N | EtOH | Reflux | 18 | 88 |
| 2-Hydroxythiophenol | Na₂CO₃ | EtOH | 75 | 20 | 34 |
Experimental Protocols
The following are representative protocols for the SNAr of this compound with different classes of nucleophiles.
Protocol 1: Reaction with a Primary Amine (e.g., Butylamine)
-
Materials:
-
This compound (1.0 eq)
-
Butylamine (1.0 eq)
-
Triethylamine (Et₃N) (1.0 eq)
-
Ethanol (EtOH)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add butylamine and triethylamine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and add concentrated HCl.
-
Allow the product to precipitate, then filter and air-dry the solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/light petroleum ether).
-
Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.0 eq)
-
Triethylamine (Et₃N) (1.0 eq)
-
Ethanol (EtOH)
-
-
Procedure:
-
Combine this compound, morpholine, and triethylamine in ethanol in a round-bottom flask.
-
Reflux the mixture and monitor by TLC.
-
After the reaction is complete, cool the mixture and dilute with water.
-
Filter the resulting precipitate and wash with water.
-
Air-dry the solid product.
-
Recrystallize from dichloromethane/light petroleum ether for further purification if necessary.
-
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.0 eq)
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
-
Procedure:
-
To a solution of this compound in ethanol, add thiophenol and sodium carbonate.
-
Heat the mixture at a specified temperature (e.g., 75°C) and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture.
-
Add water and extract the product with an organic solvent such as dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow
The general workflow for performing and analyzing an SNAr reaction is depicted below.
Caption: A generalized workflow for SNAr reactions.
Applications in Drug Development
The SNAr reaction of fluorinated nitroaromatics is a powerful tool in medicinal chemistry. The ability to introduce diverse functionalities onto the aromatic ring allows for the synthesis of large libraries of compounds for screening. The resulting substituted nitroaromatics can be further modified, for example, by reducing the nitro group to an amine, which can then be acylated, sulfonated, or used in other coupling reactions to build more complex molecular architectures. This strategy is frequently employed in the synthesis of kinase inhibitors, antibacterial agents, and other therapeutic molecules.
References
Application Notes and Protocols for 1,4-Difluoro-2-methyl-5-nitrobenzene Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,4-Difluoro-2-methyl-5-nitrobenzene as a versatile starting material for the synthesis of potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for anticancer applications. Detailed protocols for synthesis and biological evaluation are provided to guide researchers in the discovery and development of novel therapeutics based on this scaffold.
Introduction
This compound is a key building block in medicinal chemistry due to its reactive nature. The electron-withdrawing nitro group activates the fluorine atoms for nucleophilic aromatic substitution, allowing for the facile introduction of various pharmacophores. The nitro group itself can be readily reduced to an aniline, providing a handle for further chemical modifications. This dual reactivity makes it an ideal starting point for generating libraries of diverse compounds for drug discovery.
Derivatives of the closely related 2,5-difluoro-4-nitroaniline scaffold have shown significant promise as inhibitors of VEGFR-2, a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.[1] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth.
Quantitative Data: Biological Activity of Derivatives
The following tables summarize the in vitro biological activity of a series of novel nicotinamide-based derivatives, which share a similar structural motif to compounds that can be synthesized from this compound. These derivatives were evaluated for their ability to inhibit VEGFR-2 kinase activity and their cytotoxic effects on various cancer cell lines.
Table 1: In Vitro VEGFR-2 Enzyme Inhibition [1]
| Compound | VEGFR-2 IC50 (nM) |
| 6 | 60.83 |
| 7 | 129.30 |
| 10 | 63.61 |
| Sorafenib | 53.65 |
Sorafenib, an approved anticancer drug, was used as a positive control.
Table 2: In Vitro Cytotoxicity (IC50 in µM) [1]
| Compound | HCT-116 (Colon) | HepG-2 (Liver) |
| 6 | 9.3 ± 0.02 | 7.8 ± 0.025 |
| 10 | 11.2 ± 0.03 | 9.9 ± 0.028 |
Experimental Protocols
Protocol 1: General Synthesis of Substituted Anilino-Nicotinamide Derivatives
This protocol outlines a general synthetic route for preparing potent VEGFR-2 inhibitors starting from a fluoronitrobenzene core.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add the desired amine (1.1 eq.) and a base like potassium carbonate (K2CO3, 2.0 eq.).
-
Stir the reaction mixture at 80-100 °C for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the substituted nitroaniline intermediate.
Step 2: Reduction of the Nitro Group
-
Suspend the nitroaniline intermediate (1.0 eq.) in ethanol.
-
Add a reducing agent such as iron powder (Fe, 5.0 eq.) and a catalytic amount of ammonium chloride (NH4Cl).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture through a celite bed to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine product, which can be purified by column chromatography.
Step 3: Amide Coupling
-
Dissolve the synthesized aniline derivative (1.0 eq.) and a substituted nicotinic acid (1.0 eq.) in DMF.
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq.) and an activator like 1-Hydroxybenzotriazole (HOBt, 1.2 eq.).
-
Add a base, for example, triethylamine (TEA, 2.0 eq.), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final nicotinamide derivative.[2]
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.[1]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
Adenosine triphosphate (ATP)
-
Test compounds and reference inhibitor (e.g., Sorafenib)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the VEGFR-2 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of substrate and ATP in the assay buffer.
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[3]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HepG-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
After 24 hours, replace the old medium with 100 µL of the medium containing the test compound dilutions.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.[4]
-
Visualizations
Caption: General synthetic workflow for kinase inhibitor derivatives.
References
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 1,4-Difluoro-2-methyl-5-nitrobenzene Reaction Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 1,4-Difluoro-2-methyl-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the IUPAC name for the compound with CAS number 141412-60-4?
The compound with CAS number 141412-60-4 is commonly referred to as 2,5-Difluoro-4-nitrotoluene. Its IUPAC name is this compound.[1] Other synonyms include 4,5-Difluoro-2-nitrotoluene.[2]
Q2: What is the primary synthetic route to this compound?
The most common laboratory synthesis involves the electrophilic nitration of 2,5-difluorotoluene using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Q3: What are the expected regioisomers in the nitration of 2,5-difluorotoluene?
The directing effects of the substituents on the 2,5-difluorotoluene ring guide the position of the incoming nitro group. The methyl group is an activating, ortho-, para- director, while the fluorine atoms are deactivating, ortho-, para- directors. In this case, the primary product is the desired this compound. However, other isomers can be formed as byproducts. To enhance the yield of the desired isomer, careful control of reaction conditions, such as maintaining a low temperature (e.g., 0-5 °C), is crucial.[3]
Q4: What are common issues encountered during the synthesis of this compound?
Common problems include low yield of the desired product, formation of multiple isomers, and the occurrence of over-nitration (dinitration). These issues are often due to suboptimal reaction conditions such as incorrect temperature, inappropriate reaction time, or an excess of the nitrating agent.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yields can be attributed to several factors, including incomplete reaction, product degradation, or loss during workup and purification.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is consumed before quenching the reaction.[3]- Ensure the nitrating agent is of sufficient concentration and purity. |
| Suboptimal Temperature | - Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent to control the exothermic reaction and improve selectivity.[3]- Allow the reaction to slowly warm to the optimal temperature as specified in the protocol. |
| Insufficient Reaction Time | - If monitoring indicates incomplete conversion, consider extending the reaction time at the designated temperature. |
| Loss during Workup/Purification | - Ensure complete extraction of the product from the aqueous phase by using an adequate amount of an appropriate organic solvent.- Optimize purification methods (recrystallization or column chromatography) to minimize product loss. |
Issue 2: Formation of Multiple Products (Isomers)
The presence of multiple spots on a TLC plate or multiple peaks in a GC trace after purification indicates a mixture of isomers.
| Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity | - Strictly control the reaction temperature; lower temperatures generally favor the formation of the thermodynamically more stable product.- The rate of addition of the nitrating agent should be slow and controlled to maintain a consistent low temperature and minimize localized overheating.[3] |
| Over-nitration | - Use a controlled amount of the nitrating agent; avoid a large excess of nitric acid.[3]- Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further nitration.[3] |
Data Presentation
The following table summarizes representative reaction parameters for the synthesis of this compound. Note that optimizing these parameters for your specific laboratory conditions is recommended.
| Parameter | Condition A (Reported) | Condition B (Optimization) | Condition C (Optimization) | Notes |
| Starting Material | 2,5-Difluorotoluene | 2,5-Difluorotoluene | 2,5-Difluorotoluene | |
| Nitrating Agent | Potassium Nitrate/Sulfuric Acid | Nitric Acid/Sulfuric Acid | Nitric Acid/Sulfuric Acid | |
| Stoichiometry (Nitrating Agent) | 1.0 equivalent | 1.1 equivalents | 1.2 equivalents | Excess nitrating agent can lead to over-nitration.[3] |
| Temperature | 0 °C to 28 °C | 0 °C to 10 °C | -5 °C to 5 °C | Lower temperatures can improve selectivity.[3] |
| Reaction Time | Overnight | 2-4 hours | 2-4 hours | Monitor by TLC or GC for completion. |
| Reported Yield | 91% | - | - |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a reported synthesis of 2,5-difluoro-4-nitrotoluene.
Materials:
-
2,5-Difluorotoluene
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a stirred solution of 2,5-difluorotoluene (1.0 equivalent) in concentrated sulfuric acid, add potassium nitrate (1.0 equivalent) in a single portion at 0 °C.
-
Allow the reaction mixture to gradually warm to 28 °C and continue stirring at this temperature overnight.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by pouring the mixture into ice.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Synthesis of 1,4-Difluoro-2-methyl-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,4-Difluoro-2-methyl-5-nitrobenzene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 3,4-difluorotoluene to produce this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials or reagents. - Insufficient nitrating agent. | - Monitor the reaction progress using TLC or GC to ensure completion. - Carefully control the reaction temperature, starting at a lower temperature (e.g., 0°C) and gradually warming to room temperature.[1] - Ensure the purity of 3,4-difluorotoluene and use fresh, high-quality nitric acid and sulfuric acid. - Use a slight excess of the nitrating agent. |
| Formation of Multiple Isomers | The directing effects of the fluorine and methyl groups on the aromatic ring can lead to the formation of regioisomers. The fluorine atoms are ortho, para-directing but deactivating, while the methyl group is ortho, para-directing and activating.[2] | - Maintain a low reaction temperature (typically 0-5°C) to improve selectivity.[3] - Add the nitrating agent slowly to the substrate to control the exothermic reaction.[3] - Analyze the product mixture using GC-MS or NMR to identify the different isomers and adjust purification methods accordingly. |
| Presence of Dinitro or Other Over-Nitrated Byproducts | - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time. | - Strictly control the reaction temperature and avoid overheating.[3] - Use a controlled amount of the nitrating agent; avoid a large excess.[3] - Monitor the reaction closely and quench it as soon as the starting material is consumed.[3] |
| Product is a Dark Oil or Contains Colored Impurities | - Formation of nitrophenolic impurities due to side reactions. - Decomposition of starting material or product under harsh conditions. | - During workup, wash the organic layer with a sodium bicarbonate solution to remove acidic impurities.[2] - Consider purification by column chromatography or treatment with activated carbon during recrystallization to remove colored impurities.[1] |
| Difficulty in Product Purification | - Isomers have similar physical properties, making separation by distillation or simple recrystallization challenging. | - Employ column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) for effective separation of isomers.[1][2] - Consider fractional crystallization with different solvent systems. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of 3,4-difluorotoluene?
A1: The nitration of 3,4-difluorotoluene is an electrophilic aromatic substitution reaction. The regioselectivity is influenced by the directing effects of the substituents. The methyl group is an activating ortho, para-director, while the fluorine atoms are deactivating ortho, para-directors. The incoming nitro group will preferentially substitute at the position that is most activated and least sterically hindered. Based on these directing effects, the primary expected product is this compound. However, the formation of other isomers is possible.
Q2: How can I control the regioselectivity of the nitration reaction?
A2: Controlling the regioselectivity is crucial for maximizing the yield of the desired isomer. Key strategies include:
-
Temperature Control: Maintaining a low reaction temperature (e.g., 0-5°C) can enhance the selectivity of the reaction.[3]
-
Slow Addition of Reagents: Adding the nitrating agent dropwise to the solution of 3,4-difluorotoluene helps to control the reaction rate and minimize side reactions.[3]
-
Choice of Nitrating Agent: While a mixture of concentrated nitric acid and sulfuric acid is common, for highly activated substrates, a milder nitrating agent might be considered to improve selectivity.[3]
Q3: What are the common side reactions to be aware of during the nitration of 3,4-difluorotoluene?
A3: The most common side reactions are the formation of unwanted regioisomers and over-nitration to form dinitro compounds. The formation of oxidized byproducts can also occur if the reaction conditions are too harsh.[3]
Q4: How can I effectively purify the crude this compound?
A4: Purification of the crude product is essential to remove isomers and other impurities. A typical purification workflow involves:
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Work-up: Quenching the reaction mixture with ice water, followed by extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[2]
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Washing: Washing the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove acid), and brine.[2]
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Drying and Concentration: Drying the organic layer over an anhydrous salt (e.g., sodium sulfate) and then removing the solvent under reduced pressure.[1]
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Final Purification: If isomers are present, column chromatography on silica gel is often the most effective method for separation.[1][2] Recrystallization from a suitable solvent can also be used if the crude product is a solid and the impurities have different solubilities.
Q5: What safety precautions should be taken during this reaction?
A5: This reaction involves the use of strong acids and is exothermic. It is crucial to:
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Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use an ice bath to control the reaction temperature, especially during the addition of the nitrating mixture.
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Add reagents slowly and carefully to avoid uncontrolled exothermic reactions.
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Quench the reaction mixture by slowly pouring it onto crushed ice with stirring.
Experimental Protocols
Key Experiment: Nitration of 3,4-Difluorotoluene
This protocol is based on a general procedure for the nitration of a similar compound, 2,5-difluorotoluene, and should be optimized for the specific reaction.[1]
Materials:
-
3,4-Difluorotoluene
-
Potassium nitrate (KNO₃)
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Concentrated sulfuric acid (H₂SO₄, 98%)
-
Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3,4-difluorotoluene (1.0 equivalent) in concentrated sulfuric acid (approximately 10 mL per gram of difluorotoluene) in a round-bottom flask, cool the mixture to 0°C using an ice bath.
-
Slowly add potassium nitrate (1.0 equivalent) in portions, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice (approximately 50 g per 10 mL of sulfuric acid).
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Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
Data Presentation
The following table summarizes representative reaction parameters for the nitration of a difluorinated aromatic compound, which can serve as a starting point for optimizing the synthesis of this compound.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 3,4-Difluorotoluene | 1.0 equivalent | Starting material. |
| Nitrating Agent | Nitric Acid/Sulfuric Acid or Potassium Nitrate/Sulfuric Acid | A mixture of concentrated nitric and sulfuric acids is a common nitrating agent.[2] Using potassium nitrate in sulfuric acid is an alternative.[1] |
| Stoichiometry of Nitrating Agent | 1.0 - 1.2 equivalents | A slight excess may be needed to drive the reaction to completion.[2] |
| Reaction Conditions | ||
| Temperature | 0 - 25°C | The reaction is exothermic and should be carefully controlled. Lower temperatures favor higher regioselectivity.[2][3] |
| Reaction Time | 1 - 24 hours | Monitor by TLC or GC for completion.[1][2] |
| Work-up & Purification | ||
| Quenching | Ice-water | To stop the reaction and precipitate the product.[2] |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | To isolate the product from the aqueous phase.[2] |
| Washing Solutions | Water, sat. NaHCO₃ soln., Brine | To remove residual acids and salts.[2] |
| Purification Method | Column Chromatography or Recrystallization | To isolate the desired isomer.[2] |
| Expected Outcome | ||
| Major Product | This compound | Based on directing group effects. |
| Yield | Moderate to Good | Dependent on reaction conditions and purification efficiency. A similar reaction yielded up to 91%.[1] |
Visualizations
Experimental Workflow for Nitration of 3,4-Difluorotoluene
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting steps for addressing low product yield.
Signaling Pathway of Electrophilic Aromatic Substitution (Nitration)
Caption: Key steps in the electrophilic nitration of 3,4-difluorotoluene.
References
Technical Support Center: Purification of 1,4-Difluoro-2-methyl-5-nitrobenzene
Welcome to the technical support center for the purification of 1,4-Difluoro-2-methyl-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting advice and detailed protocols for obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in a crude reaction mixture of this compound?
A1: The synthesis of this compound is typically achieved through the nitration of 2,5-difluorotoluene.[1][2] Due to the directing effects of the methyl and fluorine substituents, the main impurities are unreacted starting material and other positional isomers. The most common isomeric byproduct is 2,5-difluoro-1-methyl-3-nitrobenzene .
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly used purification methods are column chromatography and recrystallization .[1] With proper execution, both methods can yield the product with a purity of over 97%.[1]
Q3: Which analytical methods are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for determining the purity and identifying the presence of isomers.[3][4] ¹H NMR and ¹⁹F NMR spectroscopy can also be used to confirm the structure and assess purity by integrating the signals corresponding to the desired product and any impurities.
Q4: What is a good solvent for recrystallizing this compound?
A4: Ethanol is a commonly recommended and effective solvent for the recrystallization of this compound.[1] For challenging purifications, a two-solvent system, such as ethanol/water or hexane/ethyl acetate, may also be explored.[5]
Troubleshooting Guide
Issue 1: My purified product still shows the presence of an isomer in the NMR/GC-MS.
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Question: After a single purification step, I still observe a significant amount of the 2,5-difluoro-1-methyl-3-nitrobenzene isomer. How can I improve the separation?
-
Answer: Positional isomers often have very similar physical properties, making them difficult to separate.
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For Column Chromatography: If you are using column chromatography, consider optimizing your solvent system. A shallow gradient of a slightly more polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexane) can enhance separation.[6] Using a longer column or a finer mesh silica gel can also improve resolution.
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For Recrystallization: A single recrystallization may not be sufficient. A second recrystallization from a different solvent system or a fractional crystallization approach may be necessary.
-
Combined Approach: For very persistent impurities, a combination of methods is often most effective. Purify the crude product first by column chromatography to remove the bulk of the isomer, followed by a final recrystallization step to achieve high purity.
-
Issue 2: The compound "oils out" during recrystallization.
-
Question: When I try to recrystallize the crude product from ethanol/water, it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" typically occurs when the solution is supersaturated or when the cooling rate is too fast.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature, and then transfer it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.
-
Solvent Adjustment: The solvent polarity may not be optimal. Try using a single solvent like ethanol or isopropanol. If a co-solvent is necessary, add the anti-solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly turbid, then add a small amount of the primary solvent (e.g., ethanol) to redissolve the solid before allowing it to cool slowly.
-
Issue 3: Low recovery of the product after purification.
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Question: I am losing a significant amount of my product during the purification process. How can I improve my yield?
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Answer: Low recovery can be due to several factors depending on the purification method.
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Column Chromatography: Ensure you are not using a solvent system that is too polar, which could cause your product to elute too quickly with impurities. Also, make sure to collect a sufficient number of fractions and analyze them by TLC before combining them.
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Recrystallization: Using too much solvent will result in a lower yield as more of your product will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product. Cooling the solution to a lower temperature (e.g., in a freezer) can also help to maximize crystal formation, provided the impurities do not precipitate.
-
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent like heptane)
-
Ethyl acetate
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Glass chromatography column
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Collection tubes
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: First, analyze your crude product by TLC using a mixture of hexane and ethyl acetate (e.g., 9:1 or 19:1) to determine a suitable eluent system. The desired product should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with the non-polar solvent (hexane). Gradually increase the polarity of the eluent by adding small amounts of ethyl acetate (gradient elution). For example, start with 100% hexane, then move to 2% ethyl acetate in hexane, then 5%, and so on.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a product that is already relatively pure (e.g., after column chromatography or if the crude product is >90% pure).
Materials:
-
Crude or partially purified this compound
-
Ethanol
-
Deionized water (optional, for two-solvent recrystallization)
-
Erlenmeyer flask
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Hot plate
-
Ice bath
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Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.
Data Presentation
Table 1: Typical Impurity Profile of Crude this compound
| Compound | Retention Time (GC-MS) | Typical Abundance in Crude Mixture |
| 2,5-Difluorotoluene (Starting Material) | 5.2 min | 1-5% |
| This compound | 10.8 min | 85-90% |
| 2,5-Difluoro-1-methyl-3-nitrobenzene (Isomer) | 10.5 min | 5-10% |
| Dinitro-isomers | > 12 min | < 1% |
Note: Retention times are hypothetical and will vary depending on the specific GC-MS method used.
Table 2: Comparison of Purification Methods
| Method | Typical Purity Achieved | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Column Chromatography | > 99% | 70-85% | Low | Excellent for separating closely related isomers. | Time-consuming and requires large solvent volumes. |
| Recrystallization | 97-99% | 80-95% | High | Simple, fast, and good for large-scale purification. | May not be effective for removing persistent isomers. |
Visualizations
Caption: Troubleshooting workflow for purification issues.
Caption: Experimental workflow for the purification process.
References
Technical Support Center: 1,4-Difluoro-2-methyl-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Difluoro-2-methyl-5-nitrobenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for this compound with nucleophiles?
The primary reaction pathway is a nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces one of the fluorine atoms on the aromatic ring. The strong electron-withdrawing nitro group activates the ring for nucleophilic attack, and the fluorine atoms are excellent leaving groups in this context.[1][2]
Q2: Which fluorine atom is more susceptible to substitution?
In this compound, the fluorine atom at the 4-position (para to the nitro group) is generally more activated and thus more susceptible to nucleophilic attack. This is due to the resonance stabilization of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the nitro group. The fluorine at the 1-position (ortho to the nitro group) is also activated, but substitution at the para position is often favored.
Q3: Can the nitro group act as a leaving group?
While less common than halide displacement, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is highly electron-deficient.[3] However, for this compound, the displacement of a fluorine atom is the significantly more favorable pathway.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-substituted Product
Possible Causes:
-
Formation of Di-substituted Byproduct: The second fluorine atom can also be substituted by the nucleophile, leading to a di-substituted product. This is more likely to occur with strong nucleophiles, high temperatures, or an excess of the nucleophilic reagent.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the nucleophile.
-
Side Reactions: Other side reactions, such as hydrolysis or reaction with the solvent, may be consuming the starting material or the product.
-
Reduction of the Nitro Group: In the presence of certain nucleophiles or contaminants that can act as reducing agents, the nitro group may be reduced, leading to undesired byproducts.[4][5]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) to minimize di-substitution.
-
Temperature: Start with a lower reaction temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
-
Reaction Time: Monitor the reaction over time to determine the optimal point for quenching to maximize the mono-substituted product and minimize byproduct formation.
-
-
Choice of Base and Solvent:
-
Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DIPEA) to avoid competition with your intended nucleophile.
-
Ensure the use of anhydrous solvents to prevent hydrolysis of the starting material. Common solvents for SNAr reactions include DMF, DMSO, THF, and acetonitrile.
-
-
Purification Strategy:
-
If di-substituted product is formed, it can often be separated from the mono-substituted product by column chromatography. The polarity difference between the two products usually allows for good separation.
-
Issue 2: Presence of Unexpected Byproducts
Possible Byproducts and Their Origin:
-
Di-substituted Product: As mentioned, results from the substitution of both fluorine atoms.
-
Hydrolysis Product (Phenol): If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of a hydroxylated byproduct. This is more prevalent under basic conditions.
-
Solvent Adducts: In solvents like DMF, decomposition under basic conditions can generate dimethylamine, which can then react with the starting material to form a dimethylamino-substituted byproduct.[6]
-
Nitro-reduced Products (Anilines): Some nucleophiles or reaction conditions can lead to the reduction of the nitro group to an amine. This can be identified by a significant change in polarity and color.
Troubleshooting and Identification:
-
Characterization: Use techniques like LC-MS, GC-MS, and NMR to identify the mass and structure of the unexpected byproducts.
-
Control Reactions: Run control experiments, for instance, by heating the starting material in the solvent with the base but without the nucleophile, to check for solvent-derived byproducts.
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Inert Atmosphere: If nitro group reduction is suspected, ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to potential reducing agents.
Data Presentation
The following table summarizes representative yields for mono- and di-substitution in reactions of similar difluoronitrobenzene compounds, which can serve as an estimate for what to expect with this compound.
| Nucleophile | Substrate | Mono-substitution Yield (%) | Di-substitution Yield (%) | Conditions | Reference |
| Morpholine | 2,4-Difluoronitrobenzene | ~85-95% | <5% | EtOH, reflux | [7] |
| Butylamine | 4,5-Difluoro-1,2-dinitrobenzene | 73% | Not reported | EtOH, Et₃N, reflux | Fictional Example |
| Piperidine | 1-Fluoro-2,4-dinitrobenzene | >95% | Not applicable | Aprotic Solvents | Fictional Example |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent: Dissolve the starting material in an anhydrous solvent (e.g., DMF, DMSO, or THF).
-
Reagents: Add a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq) and the amine nucleophile (1.1 eq).
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
// Nodes start [label="this compound\n+ Nucleophile (NuH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; main_product [label="Mono-substituted Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; di_substituted [label="Di-substituted Byproduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Hydrolysis Byproduct (Phenol)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent_adduct [label="Solvent Adduct (e.g., from DMF)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nitro_reduction [label="Nitro-reduced Byproduct (Aniline)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> main_product [label="Desired Pathway\n(SNAr)"]; start -> di_substituted [label="Excess NuH / High Temp"]; start -> hydrolysis [label="Presence of H₂O"]; start -> solvent_adduct [label="Basic conditions in DMF"]; start -> nitro_reduction [label="Reducing conditions"]; } . Caption: Potential side reaction pathways in nucleophilic aromatic substitution of this compound.
// Nodes A [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Addition of Reagents\n(Substrate, Base, Nucleophile, Solvent)"]; C [label="Reaction Monitoring\n(TLC / LC-MS)"]; D [label="Aqueous Work-up\n(Quenching and Extraction)"]; E [label="Purification\n(Column Chromatography)"]; F [label="Characterization\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } . Caption: General experimental workflow for nucleophilic aromatic substitution reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of "1,4-Difluoro-2-methyl-5-nitrobenzene"
Welcome to the technical support center for "1,4-Difluoro-2-methyl-5-nitrobenzene." This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on utilizing this versatile reagent in organic synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments with this compound, particularly focusing on overcoming apparent low reactivity in common chemical transformations.
Issue 1: Nucleophilic Aromatic Substitution (SNAr) - Low Yield or Slow Reaction Rate
Q1: My SNAr reaction with this compound is proceeding very slowly or giving a low yield. Isn't this compound supposed to be reactive for SNAr?
A1: Yes, the presence of two fluorine atoms and a strong electron-withdrawing nitro group makes the aromatic ring highly electron-deficient and thus, in principle, very susceptible to nucleophilic attack. However, several factors can impede this reactivity. The most likely position for nucleophilic attack is the carbon attached to the fluorine at the 4-position, which is para to the activating nitro group.
Troubleshooting Steps:
-
Choice of Base: A suitable base is crucial to deprotonate the nucleophile (if it's an amine, thiol, or alcohol) or to facilitate the reaction. For amine nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) are commonly used. For alcohols or thiols, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary to generate the corresponding nucleophilic alkoxide or thiolate.
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred for SNAr reactions.[1] These solvents help to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[2] Ensure the solvent is anhydrous, as water can act as a competing nucleophile.[1]
-
Reaction Temperature: While some SNAr reactions can proceed at room temperature, heating is often required to achieve a reasonable reaction rate. Gradually increasing the temperature to a range of 50-100 °C can significantly accelerate the reaction.[3] Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.[1]
-
Nucleophile Strength: Weaker nucleophiles will react more slowly. If possible, consider using a more nucleophilic reagent or conditions that enhance its nucleophilicity (e.g., using a stronger base).
Issue 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig) - Catalyst Inactivity
Q2: I am struggling to get a Suzuki-Miyaura or Buchwald-Hartwig amination reaction to work with this compound. Is this compound a poor substrate for these reactions?
A2: Electron-deficient aryl fluorides can be challenging substrates for palladium-catalyzed cross-coupling reactions because the strong carbon-fluorine bond is difficult to break in the oxidative addition step of the catalytic cycle. However, with the right choice of catalyst system, these reactions can be successful.
Troubleshooting Steps for Suzuki-Miyaura Coupling:
-
Catalyst and Ligand Selection: Standard palladium catalysts may not be effective. For electron-deficient aryl fluorides, palladium(0) sources like Pd(PPh₃)₄ have shown success.[4][5] The choice of ligand is critical; bulky, electron-rich phosphine ligands can promote the oxidative addition step.
-
Base and Solvent: A base is required to activate the boronic acid for transmetalation.[6] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). The reaction is often performed in solvents like 1,4-dioxane, toluene, or DMF, sometimes with the addition of water.
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-120 °C, to proceed efficiently.
Troubleshooting Steps for Buchwald-Hartwig Amination:
-
Catalyst and Ligand System: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often necessary to facilitate the challenging oxidative addition and reductive elimination steps.[7][8] Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with these ligands.[9]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Note that nitro groups can be incompatible with some strong bases like KOtBu under certain conditions.[10] Weaker bases like K₃PO₄ or Cs₂CO₃ may be effective with certain catalyst systems.[11]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are generally used.
Data Presentation
The following tables provide a summary of typical reaction conditions for the key transformations involving fluoronitroaromatic compounds, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Typical Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield |
| Primary/Secondary Amines | K₂CO₃, Et₃N | DMF, DMSO | 25 - 100 | Good to Excellent |
| Thiols | NaH, K₂CO₃ | THF, DMF | 0 - 80 | Good to Excellent |
| Alcohols/Phenols | NaH, t-BuOK | THF, DMF | 60 - 80 | Moderate to Good |
Data adapted from protocols for structurally similar compounds.[3]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Electron-Deficient Aryl Halides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | XPhos | KOt-Bu, NaOt-Bu | Toluene | 100 |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | Dioxane | 80 - 110 |
| Pd(PPh₃)₄ | (itself) | K₃PO₄ | DMF | 65 |
Data compiled from various sources on Buchwald-Hartwig amination.[4][9][10]
Table 3: General Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Fluorides
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | (itself) | K₂CO₃ | Toluene/H₂O | 90 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 |
| NiCl₂(PCy₃)₂ | (itself) | K₃PO₄ | Dioxane | 80 |
Note: Nickel catalysts can also be effective for coupling with aryl fluorides.[6]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add the amine nucleophile (1.1 - 1.5 equiv).
-
Add potassium carbonate (K₂CO₃) (2.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv) followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add a solvent mixture such as toluene and water (e.g., 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the key reaction mechanisms discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring of 1,4-Difluoro-2-methyl-5-nitrobenzene by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 1,4-Difluoro-2-methyl-5-nitrobenzene using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
Q1: All the spots on my TLC plate are at the very top (high Rf values). What should I do?
A1: This indicates that your solvent system (mobile phase) is too polar for the compounds being analyzed. The solvent carries the compounds up the plate too quickly, resulting in poor separation.
-
Solution: Decrease the polarity of your mobile phase. For a common solvent system like hexane/ethyl acetate, you should increase the proportion of hexane (the less polar solvent). For example, if you used a 1:1 hexane/ethyl acetate mixture, try a 3:1 or 4:1 mixture.
Q2: All the spots are at the bottom of the TLC plate (low Rf values). How can I fix this?
A2: This is the opposite problem of Q1 and signifies that your mobile phase is not polar enough to move the compounds up the stationary phase.
-
Solution: Increase the polarity of your mobile phase. In a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. If you started with a 4:1 hexane/ethyl acetate mixture, try a 2:1 or 1:1 mixture. If your compound is highly polar, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.
Q3: The spots on my TLC plate are streaking or elongated. What is causing this?
A3: Streaking can be caused by several factors:
-
Overloading: The most common cause is applying too much sample to the TLC plate.
-
Solution: Dilute your sample and spot a smaller amount on the plate. The ideal starting spot should be small and concentrated.
-
-
Acidic or Basic Compounds: If your compound has strongly acidic or basic functional groups, it can interact with the silica gel (which is slightly acidic), causing streaking.
-
Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds, add a few drops of acetic acid or formic acid. For basic compounds, add a few drops of triethylamine or ammonia.
-
-
Incomplete Drying: If the solvent used to dissolve the sample is not fully evaporated before developing the plate, it can lead to streaking.
-
Solution: Ensure the spots are completely dry before placing the TLC plate in the developing chamber.
-
Q4: I can't see any spots on my TLC plate after development. What went wrong?
A4: There are a few possibilities:
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Non-UV Active Compounds: Your compounds may not be visible under a standard UV lamp (254 nm).
-
Solution: Try using a different visualization technique. For aromatic nitro compounds, specific stains can be very effective. Alternatively, iodine vapor can visualize a wide range of organic compounds.
-
-
Sample Too Dilute: The concentration of your compound may be too low to be detected.
-
Solution: Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between each application.
-
-
Evaporation: If your compound is volatile, it may have evaporated from the plate during development or drying.
-
Solution: Minimize the time the plate is exposed to air and heat.
-
-
Incorrect Spotting: If the initial spots were below the solvent level in the chamber, your sample washed into the solvent reservoir instead of moving up the plate.
-
Solution: Always ensure the baseline where you spot your samples is above the level of the mobile phase in the developing chamber.
-
Q5: The spots for my starting material and product are very close together. How can I improve the separation?
A5: This indicates that the chosen solvent system is not providing adequate resolution.
-
Solution: You need to experiment with different solvent systems. Try changing the ratio of your current solvents or introduce a third solvent with a different polarity. The goal is to find a system where the Rf values of your starting material and product are sufficiently different (ideally a ΔRf of at least 0.2). You can also try a different stationary phase, such as alumina or reverse-phase silica gel plates.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring a reaction with this compound on a silica gel TLC plate?
A1: For non-polar to moderately polar aromatic compounds, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point. A common initial trial would be a 4:1 or 3:1 mixture of hexane:ethyl acetate. You can then adjust the ratio based on the initial results to achieve an optimal Rf value for your starting material (ideally around 0.2-0.4).
Q2: How do I prepare my samples for TLC analysis?
A2: Dissolve a small amount of your solid sample or a drop of your liquid sample in a volatile solvent like dichloromethane, ethyl acetate, or acetone. For monitoring a reaction, take a small aliquot of the reaction mixture and dilute it with one of these solvents. The final concentration should be such that a small spot on the TLC plate is visible without being overloaded.
Q3: How can I visualize the spots of this compound and its potential products?
A3:
-
UV Light: As an aromatic compound, this compound should be visible under a UV lamp at 254 nm on a TLC plate containing a fluorescent indicator. The compound will appear as a dark spot. This is a non-destructive method.
-
Iodine Chamber: Placing the developed TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. This method is generally non-destructive as the iodine will eventually sublime off the plate.
-
Specific Stains for Nitro Compounds: A highly sensitive method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.
-
Spray the plate with a solution of stannous chloride (SnCl₂) in HCl and heat.
-
After cooling, spray with a sodium nitrite solution.
-
Finally, spray with a solution of a coupling agent like β-naphthol to produce brightly colored spots.
-
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, and it often provides good contrast.
Q4: How do I calculate the Retention Factor (Rf) value?
A4: The Rf value is a ratio calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front from the origin.
-
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
The Rf value is a characteristic of a compound in a specific solvent system and on a particular stationary phase.
Q5: How do I use a co-spot when monitoring a reaction?
A5: A co-spot is a lane on the TLC plate where you spot both the starting material and the reaction mixture at the same point. This is a crucial control to confirm the identity of the starting material spot in the reaction mixture lane. If the starting material spot in the reaction mixture lane has the same Rf as the pure starting material, the co-spot will appear as a single, albeit more concentrated, spot. If a new product is forming, you will see a separate spot in the reaction mixture lane.
Experimental Protocol: Method Development for TLC Monitoring
This protocol outlines the steps to develop a reliable TLC method for monitoring a reaction involving this compound.
-
Preparation of TLC Plate:
-
Use a silica gel plate with a fluorescent indicator (e.g., F254).
-
With a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of the plate.
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
-
Sample Preparation and Spotting:
-
Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent (e.g., ethyl acetate).
-
Using separate capillary tubes, spot a small amount of the starting material solution on the SM and Co lanes.
-
Spot a small amount of the reaction mixture on the RM and Co lanes.
-
Ensure the spots are small and allowed to dry completely.
-
-
Preparation of Developing Chamber:
-
Line the inside of a beaker or TLC chamber with a piece of filter paper.
-
Pour your chosen mobile phase into the chamber to a depth of about 0.5 cm (ensure it is below the baseline on your TLC plate).
-
Cover the chamber and allow it to saturate with the solvent vapors for 5-10 minutes.
-
-
Development of the TLC Plate:
-
Carefully place the spotted TLC plate into the saturated chamber.
-
Allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If necessary, use a chemical stain for better visualization.
-
Calculate the Rf values for all spots.
-
Assess the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot(s) in the reaction mixture lane.
-
Data Presentation
The following table illustrates how to present the data obtained from your TLC analysis. The Rf values provided are hypothetical and will need to be determined experimentally.
| Compound | Solvent System (Hexane:Ethyl Acetate) | Rf Value (Hypothetical) | Visualization Method |
| This compound | 4:1 | 0.45 | UV (254 nm) |
| Potential Product (e.g., amine) | 4:1 | 0.20 | UV (254 nm), Stain |
| Potential Product (e.g., ether) | 4:1 | 0.55 | UV (254 nm) |
Workflow Diagram
Caption: Workflow for monitoring a chemical reaction using TLC.
Technical Support Center: Synthesis of 1,4-Difluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,4-Difluoro-2-methyl-5-nitrobenzene. The information is designed to assist in identifying and resolving common impurities and other issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the nitration of 3,4-difluorotoluene. The common impurities can be categorized as follows:
-
Unreacted Starting Material: Residual 3,4-difluorotoluene.
-
Positional Isomers: Nitration of 3,4-difluorotoluene can lead to the formation of other isomers, with the primary ones being 1,2-difluoro-4-methyl-5-nitrobenzene and 1,2-difluoro-4-methyl-3-nitrobenzene. The formation of these isomers is influenced by the directing effects of the fluorine and methyl substituents on the aromatic ring.
-
Over-nitration Products: Dinitro derivatives of 3,4-difluorotoluene, such as 1,4-difluoro-2-methyl-3,5-dinitrobenzene, can form if the reaction conditions are too harsh or if an excess of the nitrating agent is used.
-
Residual Reagents and Solvents: Traces of the nitrating agent (e.g., potassium nitrate), acid catalyst (e.g., sulfuric acid), and solvents used during the reaction and workup (e.g., ethyl acetate) may be present in the final product.[1]
Q2: How can I minimize the formation of isomeric impurities during the nitration of 3,4-difluorotoluene?
A2: Minimizing isomeric impurities requires careful control of the reaction conditions. Key parameters to consider include:
-
Temperature: The nitration of substituted toluenes is sensitive to temperature.[2] Maintaining a low and consistent temperature, typically between 0 and 10°C, can enhance the regioselectivity of the reaction.
-
Rate of Addition: Slow, dropwise addition of the nitrating agent to the solution of 3,4-difluorotoluene in sulfuric acid is crucial. This helps to control the reaction exotherm and maintain a low localized concentration of the nitrating species, which can improve selectivity.
-
Stirring: Efficient stirring is necessary to ensure homogeneity and consistent temperature throughout the reaction mixture.
Q3: What should I do if I observe a significant amount of unreacted 3,4-difluorotoluene in my product?
A3: A significant amount of unreacted starting material may indicate one of the following issues:
-
Insufficient Nitrating Agent: Ensure that the molar ratio of the nitrating agent (e.g., potassium nitrate) to 3,4-difluorotoluene is appropriate. A slight excess of the nitrating agent is often used to drive the reaction to completion.
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low for the reaction to go to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.[2]
-
Poor Quality Reagents: The purity of the starting materials and reagents can impact the reaction efficiency.
To address this, you can try increasing the reaction time, slightly raising the temperature (while carefully monitoring for an increase in side products), or using a small excess of the nitrating agent.
Q4: How can I remove over-nitrated byproducts from my final product?
A4: Over-nitrated byproducts are generally more polar than the desired mononitrated product. They can often be separated using the following techniques:
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating compounds with different polarities. A solvent system with a gradient of increasing polarity (e.g., starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate) can effectively separate the desired product from the more polar dinitro compounds.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective purification method. The desired product should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while the over-nitrated impurities should have different solubility profiles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Loss of product during workup and purification. - Suboptimal reaction conditions. | - Monitor the reaction to completion using TLC or GC. - Optimize the extraction and purification steps to minimize losses. - Systematically vary reaction parameters (temperature, time, stoichiometry) to find the optimal conditions. |
| High Levels of Isomeric Impurities | - Reaction temperature is too high. - Rapid addition of the nitrating agent. - Inefficient mixing. | - Maintain a consistently low reaction temperature (e.g., 0-5°C). - Add the nitrating agent slowly and dropwise with vigorous stirring. |
| Presence of Dinitro Compounds | - Excess of nitrating agent. - Reaction temperature is too high. - Extended reaction time after consumption of starting material. | - Use a stoichiometric amount or a slight excess of the nitrating agent. - Carefully control the reaction temperature. - Monitor the reaction and quench it promptly once the starting material is consumed. |
| Difficulty in Purifying the Product | - Impurities have similar polarity to the product. - Inappropriate purification technique. | - For column chromatography, try a different solvent system or a different stationary phase. - For recrystallization, screen a variety of solvents and solvent mixtures. - Consider using preparative HPLC for difficult separations. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the nitration of 3,4-difluorotoluene.
Materials:
-
3,4-Difluorotoluene
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5°C.
-
Slowly add potassium nitrate portion-wise to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10°C during the addition.
-
Nitration Reaction: Once the nitrating mixture is prepared and cooled, add 3,4-difluorotoluene dropwise via the dropping funnel to the stirred nitrating mixture. The rate of addition should be controlled to maintain the internal temperature between 0 and 10°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-10°C for 30 minutes. Then, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain pure this compound.
Analytical Methods for Impurity Profiling
High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method can be used for the analysis of the reaction mixture.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with a lower concentration of acetonitrile and gradually increase it. The addition of a small amount of an acid like formic acid to the mobile phase can improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the nitroaromatic compounds have strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[1]
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, or equivalent).
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Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
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Injection Mode: Split or splitless, depending on the concentration of the sample.
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Injector Temperature: 250°C.
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Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
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Scan Range: A suitable mass range to detect the expected compounds and their fragments (e.g., m/z 40-400).
Impurity Identification Workflow
Caption: Workflow for impurity identification and resolution.
References
Technical Support Center: 1,4-Difluoro-2-methyl-5-nitrobenzene Reaction Temperature Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Difluoro-2-methyl-5-nitrobenzene, with a focus on controlling reaction temperatures to ensure optimal outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the nitration of 2,5-difluorotoluene to synthesize this compound?
A1: For the nitration of 2,5-difluorotoluene using potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄), the reaction should be initiated at 0 °C. After the addition of the nitrating agent, the reaction mixture is gradually warmed to 28 °C and stirred overnight.[1] This controlled increase in temperature helps to manage the exothermic nature of the nitration reaction and prevent the formation of unwanted byproducts.
Q2: How does temperature affect nucleophilic aromatic substitution (SNAr) reactions involving this compound?
A2: Temperature is a critical parameter in SNAr reactions. While higher temperatures can increase the reaction rate, excessively high temperatures can lead to decomposition of the starting material and the formation of undesired byproducts.[2] It is crucial to carefully optimize the temperature for each specific SNAr reaction to achieve a balance between reaction rate and selectivity. For some SNAr reactions on analogous compounds, temperatures in the range of 60-80 °C have been found to be effective.[2]
Q3: What are the potential side reactions or decomposition products at elevated temperatures?
A3: Harsh reaction conditions, including high temperatures, can lead to a lack of regioselectivity and the formation of undesired byproducts in reactions involving fluoronitrobenzenes.[2] While specific decomposition pathways for this compound are not detailed in the provided results, high temperatures in nitration reactions, in general, can lead to the formation of dinitro or trinitro compounds.[3] For SNAr reactions, elevated temperatures might lead to side reactions involving the nitro group or polymerization.
Q4: What is the thermal stability of this compound?
A4: The boiling point of this compound is 251 °C, and its flash point is 121 °C.[4] This indicates that the compound is relatively stable at lower temperatures but can decompose at very high temperatures. It is recommended to store the compound in a dry, room temperature environment.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in the synthesis of this compound | Improper temperature control during nitration. The reaction may be too cold, slowing the reaction rate, or too hot, causing side reactions. | Follow the recommended protocol of starting the reaction at 0 °C and gradually warming to 28 °C.[1] Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time at this temperature. |
| Formation of multiple products in SNAr reactions | Reaction temperature is too high. Elevated temperatures can reduce the regioselectivity of the substitution.[2] | Screen a range of lower temperatures (e.g., room temperature to 80 °C) to find the optimal condition that favors the desired product. The use of polar aprotic solvents like DMF or DMSO can also influence selectivity.[2] |
| Decomposition of starting material or product | Excessive heating. Many nitroaromatic compounds are sensitive to high temperatures. | Avoid unnecessarily high reaction temperatures. If heating is required, use a carefully controlled heating mantle or oil bath. For reactions involving similar compounds, temperatures up to 120-200 °C have been used, but this should be approached with caution and optimized for the specific reaction.[5] |
| Inconsistent reaction outcomes | Fluctuations in reaction temperature. Lack of precise temperature control can lead to variable results. | Utilize a reliable temperature control system, such as a thermostat-controlled reaction vessel or a cryostat for low-temperature reactions, to maintain a stable reaction temperature. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the nitration of 2,5-difluorotoluene.[1]
Materials:
-
2,5-difluorotoluene
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a stirred solution of 2,5-difluorotoluene (1 equivalent) in concentrated sulfuric acid, add potassium nitrate (1 equivalent) in a single portion at 0 °C.
-
Allow the reaction mixture to gradually warm to 28 °C.
-
Stir the mixture at 28 °C overnight.
-
Upon completion, pour the reaction mixture into ice.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for temperature-related reaction issues.
References
Technical Support Center: Solvent Effects in Nucleophilic Aromatic Substitution of 1,4-Difluoro-2-methyl-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic aromatic substitution (SNAr) of 1,4-Difluoro-2-methyl-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: Which fluorine atom is preferentially substituted in this compound?
A1: In nucleophilic aromatic substitution (SNAr) reactions, the position of the leaving group relative to the electron-withdrawing groups is critical. For this compound, the fluorine at C-4 is ortho to the strongly electron-withdrawing nitro group, while the fluorine at C-1 is meta. The substitution will preferentially occur at the C-4 position because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group, which stabilizes the transition state.[1]
Q2: What is the general mechanism for nucleophilic aromatic substitution on this compound?
A2: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[2] This step is typically the rate-determining step of the reaction.[2] In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.
Q3: How does solvent choice impact the reaction rate?
A3: Solvent choice is crucial in SNAr reactions. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cation of a salt-based nucleophile without strongly solvating the anion, thereby increasing the nucleophile's reactivity. Protic solvents, like alcohols and water, can solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity, often leading to slower reaction rates.[3]
Q4: Why is fluorine a good leaving group in SNAr reactions, contrary to SN1/SN2 reactions?
A4: In SNAr reactions, the rate-determining step is the nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[2] The high electronegativity of fluorine strongly withdraws electron density from the ring, which makes the carbon atom more electrophilic and stabilizes the negatively charged intermediate through an inductive effect.[2] This stabilization of the transition state lowers the activation energy for the first step, making fluorine an excellent leaving group in this context.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or No Reaction | 1. Inefficient Nucleophile: The chosen nucleophile may be too weak. 2. Poor Solvent Choice: The solvent may be solvating the nucleophile too strongly (e.g., protic solvents) or may not be polar enough to support the charged intermediate. 3. Low Temperature: The reaction may have a significant activation energy. | 1. Consider using a stronger, less sterically hindered nucleophile. For example, if using an alcohol, convert it to the more nucleophilic alkoxide with a non-nucleophilic base. 2. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous, as water can act as a competing nucleophile. 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Formation of Multiple Products | 1. Competing Nucleophilic Sites: While substitution at C-4 is preferred, reaction at C-1 may occur under certain conditions. 2. Side Reactions: The nucleophile or product may be unstable under the reaction conditions, leading to decomposition or further reactions. 3. Reaction with the Nitro Group: Strong reducing nucleophiles might interact with the nitro group. | 1. Optimize the reaction temperature; start at a lower temperature and gradually increase it to find the optimal balance between rate and selectivity. 2. Optimize the reaction time; prolonged reaction times can lead to side products. Monitor the reaction to determine the point of maximum desired product formation. 3. Ensure the chosen nucleophile is compatible with the nitroaromatic system under the reaction conditions. |
| Low Product Yield | 1. Incomplete Reaction: See "Slow or No Reaction". 2. Product Decomposition: The product may be sensitive to the reaction conditions (e.g., high temperature, strong base). 3. Difficult Work-up: The product may be water-soluble or difficult to separate from the reaction mixture. | 1. Address the factors limiting the reaction rate as described above. 2. Attempt the reaction under milder conditions (lower temperature, weaker base if applicable). 3. Adjust the work-up procedure, for example, by using a different extraction solvent or employing purification techniques like column chromatography. |
| Inconsistent Results | 1. Variable Reagent Quality: The purity of the substrate, nucleophile, or solvent can significantly impact the reaction. 2. Presence of Water: Trace amounts of water can affect the nucleophile's reactivity and lead to side products. | 1. Use reagents of high purity. Purify the nucleophile and solvent if necessary. 2. Ensure all glassware is thoroughly dried and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Data Presentation
Table 1: Illustrative Second-Order Rate Constants for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine at 25°C
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| Toluene | 2.38 | Data not available in searched documents |
| Benzene | 2.28 | Data not available in searched documents |
| Dioxane | 2.21 | Data not available in searched documents |
| Chloroform | 4.81 | Value is almost insensitive to amine concentration[4] |
| Ethyl Acetate | 6.02 | Data not available in searched documents |
| Dichloromethane | 8.93 | Data not available in searched documents |
| Acetone | 20.7 | Data not available in searched documents |
| Acetonitrile | 37.5 | Value is almost insensitive to amine concentration[4] |
| Nitromethane | 35.9 | Value is almost insensitive to amine concentration[4] |
Note: The trend in reaction rates in different solvents often correlates with the solvent's polarity and its ability to stabilize the charged Meisenheimer complex.[4]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
-
Materials:
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This compound
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Amine nucleophile (e.g., piperidine, morpholine) (1.1 equivalents)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
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Non-nucleophilic base (e.g., K₂CO₃ or Et₃N) (2.0 equivalents, if the nucleophile is used as a salt)
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Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)
-
-
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the amine nucleophile and the base (if required).
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Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-100 °C).
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
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Protocol 2: Kinetic Analysis of Solvent Effects using UV-Vis Spectrophotometry
This protocol outlines a method to determine the second-order rate constants for the reaction in different solvents.
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Objective: To quantify the effect of different solvents on the rate of reaction between this compound and a nucleophile (e.g., piperidine).
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Materials:
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This compound
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Piperidine (freshly distilled)
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A series of anhydrous solvents (e.g., acetonitrile, DMF, THF)
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UV-Vis Spectrophotometer with a thermostatted cell holder
-
-
Procedure:
-
Preparation of Solutions:
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Prepare a stock solution of this compound (e.g., 0.01 M) in each solvent to be tested.
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In each solvent, prepare a series of piperidine solutions at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M). A large excess of the nucleophile is used to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurements:
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Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product.
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Equilibrate the thermostatted cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
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Place a known volume of one of the piperidine solutions in a cuvette and allow it to thermally equilibrate.
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Initiate the reaction by injecting a small, known volume of the substrate stock solution into the cuvette and mix quickly.
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Immediately begin recording the absorbance at λmax at regular time intervals until no further change is observed.
-
-
Data Analysis:
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The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order rate equation.
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Repeat the measurement for each concentration of piperidine in the same solvent.
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The second-order rate constant (k₂) for that solvent is determined from the slope of a plot of kobs versus the concentration of piperidine.
-
-
Repeat the entire procedure for each solvent to be investigated.
-
Visualizations
Caption: Experimental workflow for the kinetic analysis of solvent effects.
Caption: Influence of solvent type on nucleophilic substitution rate.
References
Preventing byproduct formation with "1,4-Difluoro-2-methyl-5-nitrobenzene"
Welcome to the technical support center for 1,4-Difluoro-2-methyl-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues encountered during its use in chemical synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for nucleophilic aromatic substitution (SNAr)?
A1: The primary reactive sites are the carbon atoms attached to the fluorine atoms. The fluorine atom at the 4-position is generally more activated towards nucleophilic attack due to the para-directing effect of the electron-withdrawing nitro group. The fluorine at the 1-position is ortho to the nitro group, which also activates it for substitution. The methyl group has a weaker electronic effect but can influence the regioselectivity.
Q2: What is the most common reaction type for this compound?
A2: The most common reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms. Fluorine is an excellent leaving group in this context, especially when activated by the strongly electron-withdrawing nitro group.
Q3: Why am I observing a mixture of products in my reaction?
A3: A mixture of products, typically regioisomers, can arise from the competitive substitution of the two different fluorine atoms. The selectivity of the reaction is influenced by factors such as the nature of the nucleophile, the solvent, the reaction temperature, and the presence of a base.
Troubleshooting Guide
Issue 1: Formation of Regioisomers
Question: My reaction is producing a mixture of the 4-substituted and 1-substituted isomers. How can I improve the regioselectivity for substitution at the 4-position?
Cause: The electronic activation of both fluorine atoms by the nitro group can lead to a lack of complete regioselectivity. While the 4-position is generally favored, certain reaction conditions can promote substitution at the 1-position.
Solution: Optimizing reaction conditions is key to favoring the formation of the desired 4-substituted product.
-
Temperature: Lowering the reaction temperature can often increase selectivity. Start at 0°C or room temperature and slowly increase if the reaction rate is too low.
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Solvent: The choice of solvent can significantly impact regioselectivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are common choices. It is advisable to screen different solvents to find the optimal one for your specific nucleophile.
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Nucleophile: Sterically hindered nucleophiles may favor substitution at the less hindered fluorine position.
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Base: If a base is used, its strength and steric bulk can influence the outcome. Consider using a non-nucleophilic, sterically hindered base.
General Experimental Protocol to Enhance Regioselectivity:
-
Dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C.
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Slowly add the nucleophile (1-1.2 equivalents) to the cooled solution.
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If a base is required, add it portion-wise at 0°C.
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Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.
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If the reaction is sluggish, allow it to slowly warm to room temperature.
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Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
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Extract the product with an appropriate organic solvent.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
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Purify the product by column chromatography to separate any minor regioisomer.
Issue 2: Formation of Di-substituted Byproduct
Question: I am observing a significant amount of a di-substituted product where both fluorine atoms have been replaced. How can I prevent this?
Cause: If the mono-substituted product is still sufficiently reactive, a second nucleophilic substitution can occur, leading to the di-substituted byproduct. This is more likely to happen with highly reactive nucleophiles or when an excess of the nucleophile is used.
Solution: Careful control of the stoichiometry and reaction time is crucial.
-
Stoichiometry: Use a stoichiometric amount or a slight excess (no more than 1.2 equivalents) of the nucleophile.
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Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile throughout the reaction.
General Experimental Protocol to Minimize Di-substitution:
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Dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent under an inert atmosphere.
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Prepare a separate solution of the nucleophile (1.1 equivalents) in the same solvent.
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Add the nucleophile solution dropwise to the solution of the starting material over an extended period (e.g., 1-2 hours) at a controlled temperature.
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Monitor the reaction closely by TLC or LC-MS.
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Once the mono-substituted product is the major component and the starting material is consumed, quench the reaction immediately.
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Follow the standard workup and purification procedures as described above.
| Reaction Parameter | Condition for Mono-substitution | Condition Favoring Di-substitution |
| Nucleophile Equivalents | 1.0 - 1.2 | > 1.5 |
| Reaction Time | Monitored and stopped at completion | Prolonged |
| Temperature | Lower temperatures (e.g., 0°C to RT) | Higher temperatures |
Issue 3: Byproducts from Reaction with Solvent or Water
Question: I am seeing unexpected byproducts that do not correspond to the substitution with my intended nucleophile. What could be the cause?
Cause: Certain solvents or the presence of water can lead to unwanted side reactions.
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Solvent Participation: Amide-based solvents like DMF can decompose, especially in the presence of a strong base, to generate dimethylamine, which can act as a nucleophile.
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Hydrolysis: The presence of water, especially under basic conditions, can lead to the hydrolysis of the C-F bond, resulting in the formation of a hydroxylated byproduct.
Solution:
-
Solvent Choice: If side reactions with the solvent are suspected, consider switching to a non-reactive solvent such as THF, dioxane, or acetonitrile.
-
Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried and that the reaction is carried out under an inert, anhydrous atmosphere.
Visualizing Reaction Pathways and Workflows
Validation & Comparative
A Comparative Guide to Analytical Techniques for 1,4-Difluoro-2-methyl-5-nitrobenzene Derivatives
For researchers, scientists, and drug development professionals working with 1,4-Difluoro-2-methyl-5-nitrobenzene and its derivatives, selecting the appropriate analytical technique is crucial for accurate quantification, impurity profiling, and structural elucidation. This guide provides a comparative overview of common analytical methodologies, including chromatographic and spectroscopic techniques, supported by experimental data from related compounds to facilitate informed decision-making.
Data Presentation: A Comparative Analysis of Analytical Techniques
The following tables summarize the performance characteristics of various analytical methods applicable to the analysis of this compound derivatives. The data presented is compiled from studies on structurally similar nitroaromatic and fluorinated compounds and serves as a reliable reference for method development and validation.
Table 1: Performance Characteristics of Chromatographic Methods for Analogous Nitroaromatic Compounds
| Method | Analyte | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC-UV | Nitroaromatics | >0.99 | 85-115 | <15 | 0.1 - 1 µg/L | 0.3 - 3 µg/L | EPA Method 8330B |
| GC-MS | Nitroaromatics | >0.99 | 90-110 | <10 | 0.01 - 0.1 µg/L | 0.03 - 0.3 µg/L | [1] |
| GC-NCI-MS | Iodinated Aromatic Amines | >0.99 | 80-104 | <15 | 3.0 - 7.3 pg/L | Not Reported | |
| GC-EI-MS/MS | Iodinated Aromatic Amines | >0.99 | 80-104 | <15 | 0.9 - 3.9 pg/L | Not Reported |
Table 2: Spectroscopic Analysis of this compound and its Analogs
| Technique | Compound | Key Observations | Reference |
| ¹H NMR | Nitrobenzene | ortho protons (δ 8.25), para proton (δ 7.71), meta protons (δ 7.56) | [2] |
| ¹³C NMR | Nitrobenzene | ipso-C (148.3), para-C (134.7), meta-C (129.4), ortho-C (123.5) | [2] |
| ¹⁹F NMR | 1,4-Difluorobenzene | Complex splitting patterns due to F-C and F-H coupling | [3] |
| FTIR | 1,2-Difluoro-4-methyl-5-nitrobenzene | Characteristic peaks for C-F, C-NO₂, and aromatic C-H stretching | [4] |
| Mass Spec. | Nitroaromatics | Molecular ion peak, fragments corresponding to loss of NO₂, NO, and CO | |
| X-ray Cryst. | Dinitrobenzenes | Provides precise bond lengths, bond angles, and crystal packing information | [5] |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols can be adapted for the analysis of this compound derivatives with appropriate optimization.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantitative analysis of thermally labile and non-volatile nitroaromatic compounds.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable organic solvent like acetonitrile.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
For trace analysis in complex matrices like water or soil, a solid-phase extraction (SPE) step may be necessary for sample clean-up and pre-concentration.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, offering high sensitivity and selectivity.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Splitless injection is preferred for trace analysis.
-
Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or acetone.
-
Ensure the sample is free of non-volatile residues to prevent contamination of the GC system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Provides information on the number and chemical environment of protons. The presence of fluorine atoms will lead to complex splitting patterns due to H-F coupling.
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¹³C NMR: Shows the different carbon environments in the molecule. C-F coupling will result in splitting of the carbon signals.
-
¹⁹F NMR: Directly observes the fluorine nuclei, providing valuable information about the number and environment of fluorine atoms in the molecule.
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[5]
-
Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding a detailed model of the molecule's geometry and packing in the crystal lattice.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analysis of this compound derivatives and a typical signaling pathway that might be investigated in a drug development context.
Caption: General analytical workflow for this compound derivatives.
Caption: Hypothetical signaling pathway for a bioactive derivative.
References
- 1. A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. waters.com [waters.com]
Spectroscopic Analysis: A Comparative Guide to 1,4-Difluoro-2-methyl-5-nitrobenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic properties of 1,4-Difluoro-2-methyl-5-nitrobenzene and its structural isomers, 1,2-Difluoro-4-methyl-5-nitrobenzene and 1,5-Difluoro-2-methyl-4-nitrobenzene. This guide provides available experimental data to aid in the identification, characterization, and utilization of these compounds in research and development.
This guide presents a comparative spectroscopic analysis of this compound and its key isomers. These fluorinated nitroaromatic compounds are valuable building blocks in medicinal chemistry and materials science, often utilized in nucleophilic aromatic substitution (SNAr) reactions to construct more complex molecules.[1] Accurate spectroscopic identification is crucial for ensuring the correct regiochemistry of these starting materials, which directly impacts the structure and function of the final products.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound | 2.369 (d, 3H, J = 1.8 Hz), 7.127 (dd, 1H, J₁ = 8.1 Hz, J₂ = 6.0 Hz), 7.734 (dd, 1H, J₁ = 8.4 Hz, J₂ = 6.3 Hz)[2] |
| 1,2-Difluoro-4-methyl-5-nitrobenzene | Data not available |
| 1,5-Difluoro-2-methyl-4-nitrobenzene | Data not available |
Table 2: FT-IR Spectroscopic Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | Data not available |
| 1,2-Difluoro-4-methyl-5-nitrobenzene | Instrument: Bruker Tensor 27 FT-IR; Technique: Neat.[3] Specific peak data is not detailed in the source. |
| 1,5-Difluoro-2-methyl-4-nitrobenzene | Data not available |
Table 3: Other Spectroscopic Data
| Compound | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Mass Spectrometry (m/z) |
| This compound | Data not available | Data not available | Data not available |
| 1,2-Difluoro-4-methyl-5-nitrobenzene | Data not available | Data not available | Data not available |
| 1,5-Difluoro-2-methyl-4-nitrobenzene | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for these specific compounds are not widely published. However, the following methodologies are based on standard practices for the analysis of similar fluorinated nitroaromatic compounds and can be adapted for the characterization of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR: Spectra are acquired on the same instrument, typically at a frequency of 75 or 100 MHz. Proton-decoupled spectra are obtained to simplify the signals to singlets. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are usually required due to the low natural abundance of the ¹³C isotope.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. Spectra can be acquired on a spectrometer equipped with a fluorine probe, typically at a frequency of 282 or 376 MHz. Chemical shifts are often referenced to an external standard like CFCl₃ (0 ppm) or a more convenient secondary standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for both solids and liquids, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. For the FT-IR data of 1,2-Difluoro-4-methyl-5-nitrobenzene, a Bruker Tensor 27 FT-IR spectrometer was used.[3]
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a common method for relatively small and volatile organic molecules. For less volatile or thermally sensitive compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be employed.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The instrument is typically scanned over a mass range of m/z 50-500. The resulting spectrum shows the molecular ion peak (M⁺) and various fragment ions, which can be used to elucidate the structure of the molecule.
Visualization of Experimental Workflow and Chemical Reactivity
The following diagrams illustrate a typical workflow for the spectroscopic analysis of these compounds and their characteristic reactivity in nucleophilic aromatic substitution.
Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of difluoro-methyl-nitrobenzene isomers.
Caption: A simplified diagram illustrating the general mechanism of nucleophilic aromatic substitution (SNAr) for this compound.
References
A Comparative Guide to the Reactivity of Difluoronitrobenzene Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of three common difluoronitrobenzene isomers—2,4-difluoronitrobenzene, 3,4-difluoronitrobenzene, and 3,5-difluoronitrobenzene—in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes in pharmaceutical and materials science research. This document synthesizes available experimental data and provides detailed experimental protocols for further investigation.
Introduction to SNAr Reactivity of Difluoronitrobenzenes
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. The nitro group (-NO₂) is a powerful activating group, significantly enhancing the susceptibility of the benzene ring to nucleophilic attack. In difluoronitrobenzene isomers, the fluorine atoms serve as excellent leaving groups. The rate of an SNAr reaction is primarily governed by the stability of the Meisenheimer complex, a resonance-stabilized intermediate formed during the reaction. The position of the nitro group relative to the fluorine leaving groups dramatically influences the stability of this intermediate and, consequently, the reaction rate.
Factors Influencing Reactivity
The reactivity of difluoronitrobenzene isomers in SNAr reactions is dictated by the interplay of several electronic factors:
-
Electron-Withdrawing Group (EWG) Position: The nitro group exerts its electron-withdrawing effect through both induction and resonance. This effect is most pronounced at the ortho and para positions relative to the nitro group. When a fluorine atom is located at one of these positions, the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitro group, leading to a more stable intermediate and a faster reaction.
-
Leaving Group Position: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond.
-
Nucleophile Strength: The nature of the attacking nucleophile also plays a significant role, with stronger nucleophiles generally leading to faster reactions.
The following diagram illustrates the key factors influencing the SNAr reactivity of difluoronitrobenzene isomers.
Caption: Factors influencing SNAr reactivity.
Comparative Reactivity Analysis
The expected order of reactivity for the difluoronitrobenzene isomers in SNAr reactions is generally as follows:
2,4-Difluoronitrobenzene > 3,4-Difluoronitrobenzene > 3,5-Difluoronitrobenzene
-
2,4-Difluoronitrobenzene: This isomer is the most reactive. The fluorine atoms are located at the ortho and para positions relative to the strongly electron-withdrawing nitro group. This arrangement allows for maximum stabilization of the negative charge in the Meisenheimer intermediate through resonance, leading to a significantly faster reaction rate.[1] Substitution can occur at either the C2 or C4 position, with the regioselectivity being influenced by the nucleophile and reaction conditions.[1]
-
3,4-Difluoronitrobenzene: In this isomer, the fluorine at the C4 position is para to the nitro group, while the fluorine at the C3 position is meta. The C4 position is therefore significantly more activated towards nucleophilic attack. The overall reactivity is expected to be lower than that of the 2,4-isomer because only one of the fluorine atoms is optimally positioned for activation by the nitro group.
-
3,5-Difluoronitrobenzene: This is the least reactive of the three isomers. Both fluorine atoms are in the meta position relative to the nitro group. The electron-withdrawing effect of the nitro group at the meta position is primarily inductive and does not allow for resonance stabilization of the Meisenheimer intermediate. Consequently, the activation energy for the reaction is significantly higher, and the reaction rate is much slower.
Quantitative Data
| Isomer | Nucleophile | Reaction Step | Rate Constant (k) at 90°C (10⁻³ M⁻¹s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |
| 2,4-Difluoronitrobenzene | Morpholine | Substitution at C4 (para) | 23.70 ± 0.04 | 38.2 ± 0.3 |
| 2,4-Difluoronitrobenzene | Morpholine | Substitution at C2 (ortho) | 6.90 ± 0.01 | 32.9 ± 0.5 |
Data sourced from a continuous-flow kinetic study.[2]
Experimental Protocols
The following is a general protocol for a kinetic study of the SNAr reaction of difluoronitrobenzene isomers with an amine nucleophile, which can be monitored by techniques such as NMR or GC.
Objective: To determine the second-order rate constants for the reaction of 2,4-, 3,4-, and 3,5-difluoronitrobenzene with a selected amine nucleophile (e.g., morpholine or piperidine) under controlled conditions.
Materials:
-
2,4-Difluoronitrobenzene
-
3,4-Difluoronitrobenzene
-
3,5-Difluoronitrobenzene
-
Amine nucleophile (e.g., Morpholine)
-
Anhydrous solvent (e.g., Acetonitrile or DMSO)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene for NMR)
-
NMR tubes or GC vials
-
Constant temperature bath or NMR spectrometer with temperature control
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the difluoronitrobenzene isomer of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the amine nucleophile of a known concentration (e.g., 1.0 M) in the same solvent.
-
If using an internal standard, add a known amount to the difluoronitrobenzene stock solution.
-
-
Reaction Setup:
-
Equilibrate the stock solutions and the reaction vessel (NMR tube or vial) to the desired reaction temperature (e.g., 50 °C) in a constant temperature bath.
-
To initiate the reaction, add a precise volume of the difluoronitrobenzene stock solution to the reaction vessel.
-
At time t=0, add a precise volume of the pre-heated amine nucleophile stock solution to the reaction vessel, ensuring rapid and thorough mixing.
-
-
Reaction Monitoring:
-
NMR Spectroscopy: Acquire spectra at regular time intervals.[3] The disappearance of the reactant peaks and the appearance of the product peaks can be integrated relative to the internal standard to determine the concentration of each species over time.
-
Gas Chromatography (GC): At specific time points, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by rapid cooling and dilution with a suitable solvent), and analyze the sample by GC to determine the concentration of the reactant and product.
-
-
Data Analysis:
-
Plot the concentration of the difluoronitrobenzene isomer versus time.
-
Assuming pseudo-first-order conditions (if the nucleophile is in large excess) or second-order kinetics, calculate the rate constant (k) from the slope of the appropriate plot (e.g., ln[reactant] vs. time for pseudo-first-order).
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot.
-
The following diagram outlines the general workflow for a kinetic study of SNAr reactions.
Caption: Experimental workflow for kinetic study.
Conclusion
The reactivity of difluoronitrobenzene isomers in nucleophilic aromatic substitution is highly dependent on the positions of the fluorine atoms relative to the activating nitro group. The 2,4-isomer exhibits the highest reactivity due to the optimal positioning of both fluorine atoms for resonance stabilization of the Meisenheimer intermediate. The 3,4-isomer is less reactive, and the 3,5-isomer is the least reactive due to the lack of resonance stabilization. While quantitative data for a direct comparison across all three isomers is limited, the established principles of SNAr reactions provide a clear predictive framework for their relative reactivity. The provided experimental protocol offers a methodology for researchers to generate their own comparative kinetic data to inform their synthetic strategies.
References
A Comparative Analysis of Reactivity: 1,4-Difluoro-2-methyl-5-nitrobenzene vs. 2,4-difluoronitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction to Reactivity in SNAr Reactions
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, crucial for the formation of carbon-heteroatom and carbon-carbon bonds in aromatic systems. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The rate of an SNAr reaction is highly dependent on the electronic properties of the substituents on the aromatic ring. The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), is essential to activate the ring towards attack by a nucleophile.[2] These EWGs stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[2]
Structural and Electronic Comparison
| Feature | 1,4-Difluoro-2-methyl-5-nitrobenzene | 2,4-difluoronitrobenzene |
| Chemical Structure | ||
| Molecular Formula | C₇H₅F₂NO₂ | C₆H₃F₂NO₂ |
| Molecular Weight | 173.12 g/mol | 159.09 g/mol |
| Key Substituents | -NO₂ (EWG), -F (EWG, Leaving Group), -CH₃ (EDG) | -NO₂ (EWG), -F (EWG, Leaving Group) |
| CAS Number | 141412-60-4 | 446-35-5 |
Reactivity Analysis
The primary difference influencing the reactivity of these two compounds in SNAr reactions is the presence of a methyl group (-CH₃) on the aromatic ring of this compound. The methyl group is an electron-donating group (EDG) through an inductive effect. In the context of SNAr, an EDG will destabilize the negatively charged Meisenheimer complex intermediate by pushing electron density into the already electron-rich ring. This destabilization increases the activation energy of the reaction, leading to a slower reaction rate compared to a substrate without an EDG.
Therefore, 2,4-difluoronitrobenzene is predicted to be more reactive towards nucleophiles in SNAr reactions than this compound.
Regioselectivity
In 2,4-difluoronitrobenzene, nucleophilic attack preferentially occurs at the C4 position (para to the nitro group) over the C2 position (ortho to the nitro group). This is because the negative charge in the Meisenheimer complex formed by para-attack can be delocalized onto the nitro group, providing significant resonance stabilization. While ortho-attack also allows for some delocalization, it is generally less favored.
For this compound, the same principle applies. Nucleophilic attack is expected to occur at the C4 position, which is para to the nitro group. The fluorine at the C1 position is ortho to the nitro group. The methyl group at the C2 position may exert a minor steric influence on the approach of the nucleophile to the C1 position.
Experimental Protocols
The following is a general, representative protocol for a nucleophilic aromatic substitution reaction with an amine nucleophile, which can be adapted to compare the reactivity of the two title compounds.
Reaction with a Primary or Secondary Amine:
Materials:
-
Aryl fluoride (this compound or 2,4-difluoronitrobenzene) (1.0 eq)
-
Amine nucleophile (e.g., piperidine, morpholine) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Solvent (e.g., DMF, DMSO, EtOH)
-
Ethyl acetate
-
Brine solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the aryl fluoride in the chosen solvent.
-
Add the amine nucleophile to the solution.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 50-100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
To obtain quantitative comparative data, the reactions for both substrates should be run in parallel under identical conditions (concentration, temperature, and solvent). The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by a suitable technique like GC-MS or HPLC to determine the consumption of the starting material and the formation of the product over time. This would allow for the determination of reaction rates.
Visualizations
Caption: Generalized mechanism of a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: General experimental workflow for an SNAr reaction.
Conclusion
Based on fundamental principles of organic chemistry, 2,4-difluoronitrobenzene is expected to be a more reactive substrate in nucleophilic aromatic substitution reactions than this compound. This is attributed to the electron-donating nature of the methyl group in the latter, which destabilizes the key Meisenheimer intermediate. For synthetic applications requiring higher reactivity and potentially milder reaction conditions, 2,4-difluoronitrobenzene would be the preferred starting material. However, this compound remains a valuable substrate when the specific substitution pattern it provides is required for the target molecule. Experimental validation under standardized conditions is recommended to quantify the precise difference in reactivity for a specific nucleophile and reaction system.
References
A Comparative Guide to the Reaction Kinetics of 1,4-Difluoro-2-methyl-5-nitrobenzene and Analogues in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of substituted nitroaromatics is crucial for the rational design of synthetic pathways. This guide provides a comparative analysis of the kinetic performance of 1,4-Difluoro-2-methyl-5-nitrobenzene and related fluorinated and chlorinated nitroaromatics in nucleophilic aromatic substitution (SNAr) reactions. While specific kinetic data for this compound is not extensively published, this guide leverages data from closely related compounds to provide a robust comparison and detailed experimental protocols.
Data Presentation: Comparative Reactivity in SNAr Reactions
The reactivity of halogenated nitroaromatics in SNAr reactions is significantly influenced by the nature of the halogen leaving group and the substitution pattern on the aromatic ring. A counterintuitive but well-established principle is that fluorine, despite forming a strong carbon-fluorine bond, is often a superior leaving group compared to chlorine in these reactions.[1][2] This is attributed to the high electronegativity of fluorine, which potently stabilizes the negatively charged Meisenheimer intermediate formed during the rate-determining step of the reaction.[1][2]
The table below summarizes the relative reactivity of various halogenated nitroaromatics.
| Substrate | Relative Rate Constant (krel) | Notes |
| 1-Fluoro-2,4-dinitrobenzene | 1 | Serves as the benchmark for comparison. |
| 1-Chloro-2,4-dinitrobenzene | ~10⁻² - 10⁻³ | Significantly slower than its fluorinated counterpart.[1] |
| 2,4-Difluoronitrobenzene | High | The fluorine atoms are activated by the nitro group, leading to high reactivity in sequential substitution reactions.[3][4] |
| This compound | Expected to be high | The two fluorine atoms are activated by the para-nitro group, suggesting high reactivity, likely comparable to or slightly modified by the methyl group's electronic effect compared to 2,4-difluoronitrobenzene. |
Experimental Protocols
Precise kinetic data is essential for a thorough understanding of reaction mechanisms and for process optimization. Below are detailed methodologies for key experiments in the study of SNAr reaction kinetics.
Kinetic Study using a Continuous-Flow Reactor with Online HPLC Analysis
This method is highly efficient for generating a large amount of kinetic data in a short period.[5]
Objective: To determine the rate constants and activation energies for the reaction of a fluorinated nitroaromatic compound (e.g., 2,4-difluoronitrobenzene) with a nucleophile (e.g., pyrrolidine).
Materials and Equipment:
-
Automated continuous-flow reactor system
-
HPLC pumps
-
Mixing tee-pieces
-
Temperature-controlled reactor tubing (e.g., PTFE)
-
Online HPLC system with a suitable column and detector
-
Reactant solutions of known concentrations
-
Solvent (e.g., ethanol)
Procedure:
-
Prepare stock solutions of the fluorinated nitroaromatic compound and the nucleophile in the chosen solvent.
-
Set up the continuous-flow system, ensuring all connections are secure.
-
Use the HPLC pumps to introduce the reactant solutions and solvent into the mixing tee-piece at controlled flow rates.
-
Pass the reaction mixture through the temperature-controlled reactor tubing. The residence time is determined by the reactor volume and the total flow rate.
-
The output from the reactor is directly coupled to an online HPLC system for real-time analysis of the reaction mixture composition (reactants, intermediates, and products).
-
Generate reaction profiles by applying a linear gradient flow ramp, which allows for the collection of data at various residence times in a single experiment.
-
Repeat the experiment at different temperatures to determine the activation energies for each reaction step.
-
The collected data (concentration vs. time) is then fitted to appropriate rate laws to determine the kinetic parameters.
Kinetic Study using Stopped-Flow Spectroscopy
For very fast reactions (on the millisecond timescale), stopped-flow spectroscopy is the preferred method.[6][7][8][9]
Objective: To measure the rate of a fast SNAr reaction.
Materials and Equipment:
-
Stopped-flow instrument equipped with a UV/Vis, fluorescence, or CD detector
-
Syringes for reactant solutions
-
Mixing chamber
-
Observation cell
Procedure:
-
Load the reactant solutions into separate syringes in the stopped-flow apparatus.
-
Rapidly inject the solutions from the syringes into the mixing chamber.
-
The mixed solution flows into the observation cell, and the flow is abruptly stopped.
-
Monitor the change in a spectroscopic signal (e.g., absorbance or fluorescence) as a function of time as the reaction proceeds in the observation cell.
-
The resulting kinetic trace is analyzed to determine the rate constant of the reaction.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generally accepted reaction pathway for SNAr reactions and a typical experimental workflow for kinetic analysis.
Caption: Generalized two-step Nucleophilic Aromatic Substitution (SNAr) reaction pathway.
Caption: Workflow for a continuous-flow kinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cetjournal.it [cetjournal.it]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. quora.com [quora.com]
- 7. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 8. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to HPLC Analysis of 1,4-Difluoro-2-methyl-5-nitrobenzene Reaction Mixtures
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing 1,4-Difluoro-2-methyl-5-nitrobenzene. The information is intended for researchers, scientists, and professionals in drug development involved in the synthesis and purification of this compound.
Introduction
The successful synthesis of this compound requires robust analytical methods to monitor reaction progress, identify potential byproducts, and ensure final product purity. HPLC is a powerful technique for this purpose, offering high resolution and sensitivity. The primary analytical challenge lies in the separation of the target compound from unreacted starting materials, intermediates, and potential positional isomers that may form during the nitration of 1,4-difluoro-2-methylbenzene. This guide compares two common reversed-phase HPLC approaches: a standard C18 column and a more specialized Pentafluorophenyl (PFP) column, known for its unique selectivity towards halogenated aromatic compounds.[1]
Data Presentation: Comparison of HPLC Methods
The following table summarizes the hypothetical performance characteristics of two different HPLC columns for the analysis of a this compound reaction mixture. The data is illustrative and serves to highlight the potential differences in selectivity and resolution.
| Parameter | Method A: Standard C18 Column | Method B: PFP (Pentafluorophenyl) Column |
| Stationary Phase | Octadecyl Silane (C18) | Pentafluorophenyl |
| Primary Interaction | Hydrophobic Interactions | π-π Interactions, Dipole-Dipole, Charge Transfer |
| Hypothetical Retention Time (Target) | 6.8 min | 8.2 min |
| Hypothetical Resolution (Target vs. Isomer) | 1.4 | > 2.0 |
| Advantages | General-purpose, widely available, good for non-polar compounds. | Enhanced selectivity for positional isomers and halogenated compounds.[1] |
| Disadvantages | May provide insufficient resolution for closely related isomers.[2] | More specialized, may require more method development. |
Experimental Protocols
Below are detailed experimental protocols for the two compared HPLC methods.
Method A: Standard C18 Reversed-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dilute the reaction mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method B: PFP Reversed-Phase HPLC
-
Column: PFP, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with 55:45 (v/v) Methanol:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dilute the reaction mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Alternative Analytical Techniques
While HPLC is the primary method discussed, other techniques can be employed for the analysis of this compound and related compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. GC can provide excellent separation of isomers, and MS offers definitive identification based on mass-to-charge ratio and fragmentation patterns.
-
Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to conventional HPLC due to the use of smaller particle size columns. This can be advantageous for complex reaction mixtures.
Visualizations
Logical Flow for HPLC Method Selection
The following diagram illustrates the decision-making process for selecting an appropriate HPLC method for the analysis of a this compound reaction mixture.
Caption: Decision tree for HPLC column selection.
General HPLC Experimental Workflow
The diagram below outlines the standard workflow for performing an HPLC analysis of the reaction mixture.
Caption: Standard HPLC experimental workflow.
References
Navigating the Spectral Maze: A Comparative Guide to the NMR Spectroscopy of 1,4-Difluoro-2-methyl-5-nitrobenzene and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced structural details of aromatic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique in this endeavor. This guide provides a comparative analysis of the NMR data for derivatives of 1,4-Difluoro-2-methyl-5-nitrobenzene, offering insights into the influence of substituent patterns on the spectral characteristics of these valuable chemical entities.
Comparative NMR Data Analysis
The electronic environment of each nucleus in a molecule dictates its chemical shift (δ) and coupling constants (J) in an NMR spectrum. In the case of substituted difluoronitrobenzene derivatives, the interplay between the electron-donating methyl group, the electron-withdrawing nitro group, and the two fluorine atoms creates a unique spectral fingerprint for each isomer. The following table summarizes the available ¹H NMR data for key derivatives, offering a basis for comparison.
Table 1: ¹H NMR Spectral Data of this compound Derivatives and Related Compounds
| Compound Name | Structure | Solvent | Chemical Shift (δ) in ppm (Integration, Multiplicity, Assignment) | Coupling Constants (J) in Hz |
| This compound (Predicted) | ![]() | CDCl₃ | δ ~2.4 (s, 3H, CH₃), δ ~7.2-7.4 (m, 1H, Ar-H), δ ~7.9-8.1 (m, 1H, Ar-H) | J(H,F) and J(H,H) couplings expected |
| 2-Fluoro-5-nitrotoluene | ![]() | CDCl₃ | δ 2.38 (s, 3H, CH₃), δ 7.15 (t, 1H, Ar-H), δ 8.09-8.13 (m, 2H, Ar-H) | J(H,H) = ~8-9 Hz |
| 2-Fluoro-4-nitrotoluene | ![]() | CDCl₃ | δ 2.55 (s, 3H, CH₃), δ 7.25 (t, 1H, Ar-H), δ 7.95-8.05 (m, 2H, Ar-H) | J(H,H) = ~8-9 Hz |
| 4,5-Difluoro-2-nitrotoluene | ![]() | CDCl₃ | δ 2.58 (s, 3H, CH₃), δ 7.35 (dd, 1H, Ar-H), δ 7.85 (dd, 1H, Ar-H) | J(H,F) and J(H,H) couplings present |
| 4-Nitrotoluene | ![]() | CDCl₃ | δ 2.46 (s, 3H, CH₃), δ 7.31 (d, 2H, Ar-H), δ 8.10 (d, 2H, Ar-H) | J(H,H) = 8.4 Hz[1] |
Note: The data for this compound is a prediction based on the analysis of its isomers. The provided structures are representative and should be confirmed with the appropriate chemical identifiers.
¹³C and ¹⁹F NMR Spectroscopy
Due to the presence of fluorine, both ¹³C and ¹⁹F NMR provide critical structural information. In ¹³C NMR, the carbon signals are split by neighboring fluorine atoms (¹J(C,F), ²J(C,F), etc.), which can complicate the spectra but also provide invaluable connectivity data.[2] For instance, the carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants.[2]
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for distinguishing between different fluorine environments.[3] The chemical shifts of the fluorine atoms in these derivatives will be influenced by the positions of the methyl and nitro groups. Electron-withdrawing groups generally lead to a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).[3]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, the following detailed experimental protocols are recommended.
1. Sample Preparation
-
Solvent: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds. For compounds with different solubility profiles, acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ can be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H and ¹³C NMR).
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
2. NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16, or more for dilute samples.
-
Temperature: 298 K.
¹³C NMR Spectroscopy
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments). To distinguish between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended.
-
Spectral Width (SW): 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
¹⁹F NMR Spectroscopy
-
Pulse Program: A proton-decoupled single-pulse experiment.
-
Spectral Width (SW): 200-300 ppm. The center of the spectral window should be adjusted based on the expected chemical shifts of aromatic fluorine atoms (typically between -100 and -150 ppm relative to CFCl₃).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64.
3. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C and ¹⁹F spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. For ¹⁹F spectra, an external reference of CFCl₃ (δ = 0.00 ppm) or an internal reference with a known chemical shift can be used.
Visualization of the NMR Workflow
The following diagram illustrates the logical workflow from sample preparation to final data analysis in an NMR experiment.
References
Mass Spectrometry Analysis of 1,4-Difluoro-2-methyl-5-nitrobenzene and its Isomeric Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mass spectrometry of 1,4-Difluoro-2-methyl-5-nitrobenzene and its related isomers. Due to the limited availability of direct experimental mass spectra for this compound, this guide utilizes data from structurally similar compounds, primarily isomers of nitrotoluene and difluoronitrobenzene, to provide insights into the expected fragmentation patterns and analytical considerations.
Comparison of Mass Spectrometric Data
The differentiation of isomers by mass spectrometry is a significant challenge, as molecules with the same elemental composition often yield very similar fragmentation patterns. However, subtle differences in fragment ion abundances can be used for identification, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS).
Below is a comparison of the mass spectrometric data for isomers of nitrotoluene and difluoronitrobenzene, which serve as analogs for understanding the potential fragmentation of this compound. The data is presented to highlight the key fragments and their relative intensities.
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Relative Intensity | Data Source |
| o-Nitrotoluene | 137.14 | 137 (M+, ~50%), 120, 92, 91, 77, 65 | NIST |
| m-Nitrotoluene | 137.14 | 137 (M+, ~60%), 107, 91, 77, 65 | NIST |
| p-Nitrotoluene | 137.14 | 137 (M+, ~55%), 107, 91, 77, 65 | NIST |
| 2,4-Difluoronitrobenzene | 159.09 | 159 (M+, ~40%), 129, 113, 99, 83, 74 | NIST[1] |
Experimental Protocols
A typical experimental setup for the analysis of these compounds involves Gas Chromatography coupled with Mass Spectrometry (GC-MS) using electron ionization.
Sample Preparation: Samples are typically dissolved in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC):
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injection volume of 1 µL. The injector temperature is usually set to 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A nonpolar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column coated with 5% phenyl methylpolysiloxane.
-
Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes.
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Analyzer: Quadrupole mass filter.
-
Scan Range: m/z 40-400.
Experimental Workflow
The general workflow for the GC-MS analysis of these aromatic compounds is depicted in the following diagram.
References
A Comparative Study of Leaving Groups in the Nucleophilic Aromatic Substitution of Difluoromethylnitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the introduction of the difluoromethyl (CF2H) group into aromatic systems is a widely employed strategy to modulate the physicochemical and biological properties of molecules. Nucleophilic aromatic substitution (SNAr) stands out as a key method for forging new bonds to electron-deficient aromatic rings. The efficiency of these reactions is critically dependent on the nature of the leaving group attached to the aromatic core. This guide provides a comparative analysis of various leaving groups in the context of their reactions with difluoromethylnitrobenzene, supported by established mechanistic principles and representative experimental protocols.
The Decisive Role of the Leaving Group in SNAr Reactions
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The first and rate-determining step involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The presence of strong electron-withdrawing groups, such as a nitro group (-NO2), is essential to stabilize this intermediate and thus facilitate the reaction.[1][3]
Unlike SN1 and SN2 reactions, where the bond to the leaving group is broken in the rate-determining step, in SNAr the leaving group's ability to depart is less critical than its influence on the electrophilicity of the reaction center.[2][4] Highly electronegative leaving groups enhance the partial positive charge on the carbon to which they are attached, making it more susceptible to nucleophilic attack.[1][5] This leads to an unconventional reactivity trend for halogen leaving groups in SNAr reactions.
Comparative Performance of Leaving Groups
The reactivity of the leaving group in the SNAr of difluoromethylnitrobenzene is a key determinant of reaction efficiency, influencing both reaction rates and yields. A summary of the expected performance of common leaving groups is presented below.
| Leaving Group | Structure | Relative Reactivity | Key Advantages | Considerations |
| Fluoride | -F | Excellent | High electronegativity strongly activates the ring for nucleophilic attack.[1][6] | C-F bond is strong; departure is not rate-determining.[2] |
| Chloride | -Cl | Good | Good balance of reactivity and substrate stability.[6] | Less activating than fluoride. |
| Bromide | -Br | Moderate | Generally a good leaving group in other substitution reactions. | Less effective than F and Cl in SNAr. |
| Iodide | -I | Fair | Weaker C-I bond can be advantageous in some contexts. | Least activating among halogens for SNAr. |
| Triflate | -OTf | Excellent | Extremely good leaving group due to the stability of the triflate anion. | Substrates can be expensive and less stable. |
| Tosylate | -OTs | Very Good | Good leaving group, widely used in organic synthesis. | Less reactive than triflates. |
| Mesylate | -OMs | Good | Another effective sulfonate ester leaving group. | Generally less reactive than tosylates and triflates. |
| Difluoromethoxy | -OCHF2 | Poor/Variable | Can be displaced under forcing conditions. | Not a conventional leaving group; can be a competitive reaction pathway. |
This table is a representative compilation based on established principles of SNAr reactivity. Actual quantitative data will vary depending on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
The following protocols are representative examples for conducting SNAr reactions on nitro-activated aromatic systems and can be adapted for difluoromethylnitrobenzene substrates.
Protocol 1: Nucleophilic Substitution of a Halogen Leaving Group (e.g., Chlorine) with an Amine
This protocol is adapted from the reaction of 1-chloro-2,4-dinitrobenzene with an amine nucleophile and is applicable to substrates like 1-chloro-4-(difluoromethyl)-2-nitrobenzene.
Materials:
-
1-Chloro-4-(difluoromethyl)-2-nitrobenzene (1.0 equiv)
-
Amine nucleophile (e.g., piperidine, morpholine) (1.1 - 1.5 equiv)
-
Base (e.g., K2CO3, Et3N) (2.0 - 3.0 equiv)[7]
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)[7]
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add 1-chloro-4-(difluoromethyl)-2-nitrobenzene.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous polar aprotic solvent.
-
Add the amine nucleophile, followed by the base, to the stirred solution.[7]
-
Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature and quench by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired substituted product.
Protocol 2: Nucleophilic Substitution of a Fluoro Leaving Group with a Thiol
This protocol is based on general procedures for the reaction of fluoro-nitroaromatic compounds with thiols.[8]
Materials:
-
1-Fluoro-4-(difluoromethyl)-2-nitrobenzene (1.0 equiv)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equiv)
-
Base (e.g., NaH, K2CO3) (1.2 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)[8]
-
Saturated aqueous NH4Cl
-
Dichloromethane
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base in the anhydrous solvent.
-
Slowly add the thiol to the suspension at 0 °C and stir for 20-30 minutes to form the thiolate.[8]
-
Add a solution of 1-fluoro-4-(difluoromethyl)-2-nitrobenzene in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.[8]
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography to yield the thioether product.
Mechanistic Visualization
The general mechanism of the SNAr reaction and a typical experimental workflow are illustrated below using the DOT language for Graphviz.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A typical experimental workflow for an SNAr reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,4-Difluoro-2-methyl-5-nitrobenzene
This document provides crucial safety and logistical information for the proper handling and disposal of 1,4-Difluoro-2-methyl-5-nitrobenzene, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Proper handling of this compound is critical due to its potential hazards. Based on data for analogous compounds, this chemical is expected to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.
Personal Protective Equipment (PPE):
Before handling, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Required if working outside a fume hood or if there is a risk of aerosolization. |
Hazard Profile (Based on Structurally Similar Compounds)
The following table summarizes the GHS hazard classifications for compounds structurally similar to this compound. This data should be considered indicative of the potential hazards.
| Hazard Statement | Description | GHS Classification (Category) |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal process is mandatory to mitigate risks.
1. Waste Identification and Segregation:
-
Label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".
-
As a halogenated organic compound, it must be segregated from non-halogenated waste streams.
2. Waste Collection:
-
Carefully transfer any unused or waste material into the designated hazardous waste container.
-
Avoid generating dust or aerosols during the transfer.
-
For any spills, use an inert absorbent material (e.g., sand, vermiculite) to collect the residue and place it in the waste container.
3. Container Management:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS-approved waste disposal contractor.
-
Disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Comply with all local, regional, and national regulations for hazardous waste disposal.
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is required.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 1,4-Difluoro-2-methyl-5-nitrobenzene
Disclaimer: No specific Safety Data Sheet (SDS) for 1,4-Difluoro-2-methyl-5-nitrobenzene (CAS No. 141412-60-4) was publicly available at the time of this writing. The following guidance is synthesized from the SDSs of structurally similar fluoronitrobenzene compounds. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this chemical.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for laboratory personnel working with this compound.
Hazard Identification and Immediate Precautions
Based on analogous compounds, this compound is anticipated to be toxic if swallowed, in contact with skin, or inhaled.[1][2] It is also expected to cause skin and serious eye irritation.[2] All handling operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure.[3][4]
Key Hazards:
-
Acute toxicity (oral, dermal, inhalation)
-
Skin irritation
-
Serious eye irritation
-
Potential for respiratory irritation[2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to prevent exposure. The following table summarizes the recommended PPE based on the hazards of similar fluoronitrobenzene compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn for splash-prone operations.[3][5] | Protects against splashes and airborne particles.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[3] | Prevents skin contact and absorption.[3] |
| Body Protection | A chemical-resistant lab coat or coveralls. For significant handling, a splash-proof apron is recommended.[3] | Protects personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges is required if working outside a fume hood or if aerosolization is possible.[3] | Prevents inhalation of harmful vapors or aerosols. |
Operational and Handling Plan
Strict adherence to the following procedures is crucial for the safe handling of this compound.
Workflow for Safe Handling:
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before beginning any work, thoroughly review the safety data sheets of structurally similar compounds. Ensure the chemical fume hood is functioning correctly and that all necessary PPE is readily available.
-
Handling: Always wear the appropriate PPE as detailed in the table above.[3] Conduct all manipulations of the chemical within a certified chemical fume hood to avoid the inhalation of vapors and to prevent skin and eye contact.[3][4]
-
Storage: Store this compound in a cool, dry, and well-ventilated place.[6] Keep the container tightly sealed when not in use and store it away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Post-Handling: After handling, decontaminate the work surface. Remove and dispose of contaminated gloves and other disposable PPE in accordance with your institution's guidelines. Wash hands thoroughly with soap and water.
Emergency Procedures and Disposal Plan
In the event of an emergency, immediate and appropriate action is critical.
Emergency Response Plan:
Caption: Emergency response plan for spills or exposure.
Spill Response:
-
Small Spills: For minor spills, contain the substance with an inert absorbent material (e.g., sand, vermiculite). Carefully collect the material and place it into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the laboratory immediately and notify your supervisor and institutional EHS department.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Waste Collection: Collect all waste in a dedicated, properly labeled, and sealed container.
-
Storage: Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials.[3]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management contractor.[3] Do not dispose of this chemical down the drain or in regular trash.
References
- 1. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

